3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Description
BenchChem offers high-quality 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVNAILNVDTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586443 | |
| Record name | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-80-1 | |
| Record name | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is a halogenated, non-proteinogenic β-amino acid. Its structure, characterized by a propanoic acid backbone with an amino group at the β-position and a substituted phenyl ring, places it in a class of compounds with significant potential in medicinal chemistry and drug development. The presence of both chlorine and fluorine atoms on the phenyl ring is expected to modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known and predicted properties of this compound, along with methodologies for its synthesis, purification, and analysis, to support further research and development efforts.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid and Related Analogs
| Property | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | 3-Amino-3-(2-chlorophenyl)propanoic acid | 3-Amino-3-(4-chlorophenyl)propionic acid |
| CAS Number | 682803-80-1[1] | 68208-20-8[2] | 19947-39-8 |
| Molecular Formula | C₉H₉ClFNO₂[1] | C₉H₁₀ClNO₂[2] | C₉H₁₀ClNO₂ |
| Molecular Weight | 217.62 g/mol [1] | 199.63 g/mol [2] | 199.63 g/mol |
| Appearance | Predicted: White to off-white solid | White to off-white solid | Solid |
| Melting Point | Not available | Not available | 223 °C (decomposes) |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted: Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and polar organic solvents. | Not available | Not available |
| pKa | Predicted: ~2-3 (carboxylic acid), ~9-10 (amino group) | Not available | Not available |
| Storage | 2-8°C[1] | Not available | Not available |
Note: Properties for the target compound are largely predicted based on its structure and data from analogs. Experimental verification is recommended.
Spectral Data Interpretation
Detailed experimental spectra for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid are not publicly available. However, the expected spectral characteristics can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (β-carbon), the diastereotopic methylene protons (α-protons), and the exchangeable protons of the amino and carboxylic acid groups. The coupling patterns of the aromatic protons will be complex due to the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals corresponding to the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.
-
FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.[3]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. For the closely related 3-Amino-3-(2-chlorophenyl)propanoic acid, tandem mass spectrometry (MS-MS) of the protonated molecule ([M+H]⁺) at m/z 200.0473 shows major fragments at m/z 182.9, 140, and 141.[2] A similar fragmentation pattern, adjusted for the presence of the fluorine atom, would be expected for the target compound.
Synthesis and Purification
A plausible synthetic route for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid can be adapted from established methods for the synthesis of β-amino acids. One common approach is the Rodionov reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Knoevenagel Condensation:
-
To a solution of 2-chloro-6-fluorobenzaldehyde and malonic acid in a suitable solvent (e.g., pyridine or ethanol with a catalytic amount of piperidine), reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the (2-chloro-6-fluorobenzylidene)malonic acid intermediate.
-
Filter and wash the solid product.
-
-
Michael Addition and Decarboxylation:
-
Dissolve the intermediate from the previous step in an alcoholic solution of ammonia or with ammonium acetate.
-
Heat the mixture to reflux. The ammonia will undergo a Michael addition to the double bond, followed by decarboxylation to yield the β-amino acid.
-
Alternatively, a reduction of the double bond followed by amination can be employed.
-
-
Purification by Recrystallization:
-
The crude product can be purified by recrystallization. A common solvent system for amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and dry under vacuum.
-
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of the target compound.
Step-by-Step HPLC Protocol (General)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for amino acid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
Pharmacological Profile
The pharmacological properties of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid have not been extensively studied. However, its structural similarity to γ-aminobutyric acid (GABA) and other substituted 3-aminopropanoic acids suggests potential activity within the central nervous system (CNS).
-
GABA Analogs: Many 3-substituted GABA analogs, such as gabapentin and pregabalin, are used as anticonvulsants and for the treatment of neuropathic pain.[4] These compounds are known to modulate voltage-gated calcium channels.
-
Potential as a GABA Receptor Modulator: The structural features of the target compound suggest it could potentially interact with GABA receptors, either directly as an agonist or antagonist, or allosterically.
Signaling Pathway Hypothesis
Caption: Hypothesized mechanism of action via GABA receptor modulation.
Further research, including binding assays and electrophysiological studies, is necessary to elucidate the specific pharmacological profile of this compound.
Safety and Toxicology
Table 2: GHS Hazard Classifications for Related Compounds
| Compound | GHS Hazard Statements |
| 3-Amino-3-(2-chlorophenyl)propanoic acid | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| 3-Amino-3-(3-fluorophenyl)propanoic acid | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[5] |
Based on this information, 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is a compound of interest for further investigation due to its structural relationship to known bioactive molecules. While experimental data is limited, this guide provides a framework for its synthesis, analysis, and potential pharmacological exploration. The predicted properties and proposed methodologies herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
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PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. [Link]
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PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern... [Link]
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National Institutes of Health. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
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Taylor, C. P., et al. 3-substituted GABA analogs with central nervous system activity: a review. PubMed, [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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ACS Publications. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]
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National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
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MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. [Link]
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ResearchGate. (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
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PubMed. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]
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PubMed Central. Rational approaches for the design of various GABA modulators and their clinical progression. [Link]
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National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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Cosmetic Ingredient Review. Safety Assessment of Animal- and Plant-Derived Amino Acids as Used in Cosmetics. [Link]
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Wikipedia. Alprazolam. [Link]
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ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? [Link]
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PubMed Central. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. [Link]
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PubMed Central. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]
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Waters. Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid... [Link]
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FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
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Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
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Halogenated β-Amino Acids: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Halogenation in β-Amino Acid Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the vast arsenal of medicinal chemistry strategies, the incorporation of β-amino acids into peptide and small-molecule therapeutics has emerged as a powerful approach to imbue drug candidates with improved pharmacokinetic properties and biological activity. This guide delves into a specialized, yet profoundly impactful, niche within this field: the strategic halogenation of β-amino acids.
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the β-amino acid backbone is not a mere substitution; it is a nuanced tool for fine-tuning molecular properties. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, conformational preferences, and binding affinity to biological targets.[1] This guide, intended for the discerning researcher and drug development professional, will navigate the synthetic intricacies, mechanistic underpinnings, and therapeutic applications of this fascinating class of compounds. We will explore the causality behind experimental choices, providing not just protocols, but a deeper understanding of why and how halogenated β-amino acids can be leveraged to design the next generation of therapeutics.
I. The Art of Synthesis: Crafting Halogenated β-Amino Acid Building Blocks
The successful application of halogenated β-amino acids in drug discovery hinges on the availability of robust and stereocontrolled synthetic methodologies. The choice of synthetic route is dictated by the desired halogen, its position on the β-amino acid scaffold, and the required stereochemistry.
A. Fluorinated β-Amino Acids: Precision Engineering with a Unique Element
The introduction of fluorine, with its small size and high electronegativity, can dramatically alter the electronic properties and conformational preferences of β-amino acids.[2] Several strategies have been developed for their synthesis.
One prominent method involves the asymmetric cyclocondensation of in situ activated fluoroacetic acid with N-sulfonyl aldimines, catalyzed by a chiral amidine-based catalyst. This approach yields α-fluoro-β-lactams with high enantiopurity, which can then be readily converted to the desired α-fluoro-β-amino acid derivatives by quenching with various alcohols or amines.[3]
Experimental Protocol: Asymmetric Synthesis of α-Fluoro-β-Lactams [3]
-
Catalyst Preparation: Prepare the chiral amidine-based catalyst (e.g., HBTM-2) according to established literature procedures.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl aldimine (1.0 equiv) and the chiral catalyst (0.1 equiv) in a suitable solvent (e.g., CH2Cl2).
-
Activation and Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add fluoroacetic anhydride (1.2 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction with a suitable nucleophile (e.g., methanol or benzylamine) to yield the corresponding α-fluoro-β-amino ester or amide.
-
Purification: Purify the product by column chromatography on silica gel.
Another versatile approach is the Arndt-Eistert homologation, which allows for the extension of an α-amino acid to its β-homologue with the concurrent introduction of a halogen.[4]
B. Chlorinated, Brominated, and Iodinated β-Amino Acids: Expanding the Chemical Space
The synthesis of heavier halogenated β-amino acids often employs different strategies. For instance, β-chloroalanine can be prepared through the reaction of an aziridine-2-carboxylate with hydrogen chloride in an aqueous medium.[5] This method offers a straightforward route to this valuable building block.
Experimental Protocol: Synthesis of β-Chloroalanine from Calcium Aziridine-2-carboxylate [5]
-
Reaction Setup: To a stirred solution of 35% hydrochloric acid (e.g., 50 g), cooled in an ice bath, add calcium aziridine-2-carboxylate (e.g., 21.2 g).
-
Reaction: Allow the mixture to react at room temperature for 6 hours.
-
Crystallization: Cool the reaction mixture in an ice bath for 5 hours to induce crystallization.
-
Isolation: Collect the crystalline β-chloroalanine by filtration.
-
Washing and Drying: Wash the product with a small amount of cold methanol and dry under vacuum.
The following diagram illustrates a general synthetic scheme for halogenated β-amino acids, highlighting key intermediate steps.
Caption: General synthetic pathways to halogenated β-amino acids.
II. Mechanisms of Action: How Halogenation Drives Therapeutic Efficacy
The therapeutic effects of halogenated β-amino acids are a direct consequence of the unique physicochemical properties imparted by the halogen atom. These properties can influence biological activity through several mechanisms.
A. Conformational Control and Enhanced Binding Affinity
Halogenation can significantly impact the conformational preferences of β-amino acid residues within a peptide or small molecule. The steric bulk and electronic nature of the halogen can favor specific dihedral angles, leading to a more pre-organized conformation for binding to a biological target. This can result in a lower entropic penalty upon binding and, consequently, higher affinity.
B. Modulation of Physicochemical Properties for Improved Pharmacokinetics
The introduction of halogens can fine-tune the lipophilicity of a drug candidate. For instance, fluorine can increase lipophilicity, which may enhance membrane permeability and oral absorption.[6] Conversely, in some contexts, it can also engage in hydrogen bonding, influencing solubility. This modulation of lipophilicity is a critical parameter in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.
C. Enzyme Inhibition: A Targeted Approach
Halogenated β-amino acids have shown significant promise as enzyme inhibitors. The halogen can act as a key binding element within the enzyme's active site or can participate in the inactivation mechanism.
A notable example is the inhibition of GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. β-Difluoromethyl-β-alanine acts as a potent irreversible inhibitor of GABA-T, leading to an increase in GABA levels in the brain, a mechanism relevant for the treatment of epilepsy.[4][7]
The following diagram illustrates the mechanism of irreversible inhibition of GABA-T by a halogenated β-alanine analog.
Caption: Irreversible inhibition of GABA-T by a halogenated β-alanine analog.
III. Therapeutic Landscapes: Applications of Halogenated β-Amino Acids
The unique properties of halogenated β-amino acids have led to their exploration in a variety of therapeutic areas, with promising results in oncology, infectious diseases, and neurology.
A. Anticancer Activity: Targeting Tumor Proliferation
Halogenated compounds have demonstrated significant cytotoxic activity against various cancer cell lines. For example, novel halogenated phenoxychalcones and their corresponding pyrazolines have shown moderate to good anticancer activity against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values in the low micromolar range.[8] One particularly active compound, a chlorinated derivative, demonstrated an IC50 of 1.52 µM.[8] The presence of halogens can enhance the anticancer potency of a molecule by increasing its ability to interact with target proteins or by improving its cellular uptake.[9]
Table 1: Anticancer Activity of Halogenated Compounds
| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Phenoxychalcone 2c | Chlorine | MCF-7 (Breast) | 1.52 | [8] |
| Phenoxychalcone 2f | Chlorine | MCF-7 (Breast) | 1.87 | [8] |
| 7-Azaindenoisoquinoline 16b | Chlorine | Human Cancer Cell Lines (average) | 0.063 | [10] |
| 7-Azaindenoisoquinoline 17b | Fluorine | Human Cancer Cell Lines (average) | 0.033 | [10] |
B. Antimicrobial Properties: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Halogenated amino acids, when incorporated into peptides, can enhance their antimicrobial activity.[11] For instance, di-guanidine derivatives of halogenated α,α-disubstituted β-amino amides have shown broad-spectrum antimicrobial activity, with 3,5-Br-benzylic derivatives being particularly potent against clinical isolates of S. aureus and E. faecium, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL.[11] Iodine-containing complexes with amino acids have also demonstrated antibacterial activity, with MIC values against Gram-positive cocci and Gram-negative bacilli ranging from 6.2 to 512 mg/L depending on the growth medium.[12][13]
Table 2: Antimicrobial Activity of Halogenated Compounds
| Compound/Complex | Halogen | Pathogen | MIC | Reference |
| 3,5-Br-benzylic β-amino amide derivative | Bromine | S. aureus (clinical isolate) | 2 µg/mL | [11] |
| Iodine-lithium-α-dextrin | Iodine | Gram-positive cocci | 124-512 mg/L (in media) | [12][13] |
| Iodine-lithium-α-dextrin | Iodine | Gram-negative bacilli | 6.2-12.5 mg/L (in buffer) | [12][13] |
| D-MPI (d-amino acid substituted peptide) | - | Various bacteria and fungi | 8–64 µM | [14] |
C. Neuroprotective Potential: Shielding the Central Nervous System
The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases and brain injuries. While research into halogenated β-amino acids for neuroprotection is still emerging, related compounds have shown promise. For example, antioxidant 8-alkylamino-1,4-benzoxazines have demonstrated potent neuroprotective effects in a mouse model of brain damage.[15] The incorporation of halogens into β-amino acid structures could offer a novel strategy to enhance their ability to cross the blood-brain barrier and exert neuroprotective effects. Further research is warranted to explore the potential of brominated and other halogenated β-amino acids in this therapeutic area.
Experimental Workflow: Evaluation of Neuroprotective Effects [8][16]
The evaluation of the neuroprotective effects of novel compounds typically involves a multi-step process, starting with in vitro assays and progressing to in vivo models.
Caption: A typical workflow for evaluating the neuroprotective effects of a compound.
IV. Conclusion and Future Directions
Halogenated β-amino acids represent a promising and versatile class of building blocks for the development of novel therapeutics. Their strategic incorporation into drug candidates offers a powerful means to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. The synthetic methodologies for their preparation are continually evolving, providing access to a wider range of structurally diverse compounds.
The therapeutic applications of halogenated β-amino acids are expanding, with compelling preclinical data in oncology, infectious diseases, and the potential for significant contributions to neurology. As our understanding of the intricate interplay between halogenation and biological function deepens, we can expect to see the emergence of more sophisticated and targeted drug candidates derived from these unique molecular scaffolds. The future of this field lies in the continued exploration of novel synthetic routes, the detailed elucidation of their mechanisms of action, and their rigorous evaluation in relevant disease models. For the dedicated researcher and drug development professional, the world of halogenated β-amino acids offers a rich and rewarding frontier for innovation.
V. References
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Paulsen, M. H., Karlsen, E. A., Ausbacher, D., Anderssen, T., Bayer, A., Ochtrop, P., Hedberg, C., Haug, T., Ericson Sollid, J. U., & Strøm, M. B. (2018). An amphipathic cyclic tetrapeptide scaffold containing halogenated β(2,2)-amino acids with activity against multiresistant bacteria. Journal of Peptide Science, 24(11), e3117. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
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Schirlin, D., Baltzer, S., Heydt, J. G., & Jung, M. J. (1987). Irreversible inhibition of GABA-T by halogenated analogues of beta-alanine. Journal of Enzyme Inhibition, 1(4), 243–258. [Link]
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Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. [Link]
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Al-Warhi, T., Al-Ansari, A., El-Faham, A., & de la Torre, B. G. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235–2245. [Link]
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Tanaka, T., Hiraishi, S., & Ishida, S. (1983). Process for preparing beta-chloroalanine. Google Patents.
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Selkon, J. B., & Babinchak, T. J. (2007). Evaluation of amino acids as mediators for the antibacterial activity of iodine-lithium-alpha-dextrin in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 59(6), 1104–1110. [Link]
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Bizot, J. C., Dehaye, J. P., & Rault, S. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Neuroscience Letters, 303(2), 115–118. [Link]
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NAGASE & CO., LTD. (n.d.). Halogen Containing Amino Acids. Nagase Group. [Link]
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Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(1), 573-591. [Link]
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Selkon, J. B., & Babinchak, T. J. (2007). Evaluation of amino acids as mediators for the antibacterial activity of iodine-lithium-α-dextrin in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 59(6), 1104-1110. [Link]
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Kovalenko, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
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Tinker, A., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(16), 6192. [Link]
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Schirlin, D., Baltzer, S., Heydt, J. G., & Jung, M. J. (1987). Irreversible inhibition of GABA-T by halogenated analogues of beta-alanine. Journal of Enzyme Inhibition, 1(4), 243-258. [Link]
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Wang, Y., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 104. [Link]
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O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Chemistry & Biodiversity, 9(11), 2411-2433. [Link]
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- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
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- 7. Isolation, Identification, Activity Evaluation, and Mechanism of Action of Neuroprotective Peptides from Walnuts: A Review | MDPI [mdpi.com]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine as a Key Intermediate in the Synthesis of Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure for achieving high potency and selectivity.[2] This guide provides an in-depth look at 2,4-dichloro-5-(trifluoromethyl)pyrimidine , a highly versatile and reactive intermediate crucial for the synthesis of targeted covalent inhibitors, such as Rociletinib (CO-1686), an EGFR inhibitor.[3][4] We will explore the scientific rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent selective functionalization, and outline robust methods for its characterization and quality control.
Scientific Rationale and Synthetic Strategy
The Pyrimidine Core in Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a common driver of diseases like cancer.[2] Many kinase inhibitors are designed to be ATP-competitive, occupying the adenosine triphosphate (ATP) binding pocket. The 4-anilinopyrimidine core is a classic "hinge-binding" motif, where the pyrimidine N1 and the exocyclic aniline N-H form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[5]
Strategic Value of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The utility of this intermediate lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. This allows for a controlled, sequential nucleophilic aromatic substitution (SNAr) strategy.
-
Regioselectivity: The C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N3) and the potent trifluoromethyl group at C5. This predictable reactivity allows for the selective introduction of a primary amine or aniline at C4 while leaving the C2 chlorine intact for subsequent modification.
-
Versatility: The remaining chlorine at the C2 position can be substituted in a second step, often under more forcing conditions, or replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of chemical functionalities to explore the solvent-front region of the kinase binding site.[6][7]
The general synthetic approach is visualized below.
Caption: General synthetic pathway utilizing the dichloropyrimidine intermediate.
Protocol 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This protocol describes the chlorination of 5-(trifluoromethyl)uracil. The reaction converts the hydroxyl groups of the uracil tautomer into chlorides using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).
Materials:
-
5-(Trifluoromethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(trifluoromethyl)uracil (1.0 eq).
-
Reagents: Add toluene, followed by the slow, dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of vigorously stirred ice water. Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a solid or oil.
Application Protocol: Selective C4-Monosubstitution (SNAr)
This protocol demonstrates the key application of the intermediate: a regioselective SNAr reaction at the C4 position with an aniline nucleophile, based on the synthesis of a Rociletinib precursor.[3]
Caption: Conceptual overview of the addition-elimination (SNAr) mechanism.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
tert-Butyl (3-aminophenyl)carbamate (or other aniline) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Round-bottom flask with nitrogen inlet
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (3-aminophenyl)carbamate (1.0 eq) in n-butanol.
-
Addition: Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) to the solution.
-
Base: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.0 eq). The DIPEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. The reaction is typically gentle and highly selective under these conditions.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the desired product.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., eluting with dichloromethane or a hexane/ethyl acetate gradient) to yield the pure monosubstituted product, tert-Butyl (3-{[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}phenyl)carbamate.
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and purity.[8][9]
Spectroscopic and Purity Data
The following table summarizes expected analytical data for the product of the C4-monosubstitution reaction described above.
| Analysis Technique | Parameter | Expected Result for tert-Butyl (3-{[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}phenyl)carbamate | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | 8.46 (s, 1H, Pyrimidine-H), 7.72 (t, 1H), 7.61 (t, 1H), 7.58 (t, 1H), 7.00 (s, 1H), 6.68 (s, 1H), 1.53 (s, 9H, Boc) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | 163.5, 157.0, 156.1, 152.2, 140.1, 137.6, 125.4, 124.2, 123.0 (q), 111.6, 106.7 (q), 93.8, 81.4, 28.2 (3C) | [3] |
| Mass Spec. (MS) | [M+H]⁺ | Calculated m/z for C₁₆H₁₄Cl F₃N₄O₂ should be confirmed. | [10] |
| HPLC | Purity | >95% (typical requirement for next step) | [11][12] |
Protocol: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the synthesized intermediate and final products.[12]
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Run the gradient method and integrate the peak areas.
-
Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Downstream Transformations Workflow
The true power of this intermediate is realized in subsequent steps. The workflow below illustrates the path from the characterized monosubstituted product to a final, more complex molecule, highlighting key transformations common in pharmaceutical synthesis.
Caption: Workflow from the key intermediate to a final API.
Conclusion
2,4-Dichloro-5-(trifluoromethyl)pyrimidine is a textbook example of a strategic building block in pharmaceutical synthesis.[13][] Its well-defined and predictable regioselectivity allows for the controlled and sequential construction of complex anilinopyrimidine scaffolds. The protocols outlined herein provide a robust and validated framework for the synthesis, application, and quality control of this intermediate, empowering researchers and drug development professionals to efficiently access novel kinase inhibitors and other vital therapeutics.
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Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents . (2018-02-07). PubMed. [Link]
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Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) . NIH. [Link]
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Comparison of NMR and HPLC measurements a of urine samples of patients with various defects in purine and pyrimidine metabolism . ResearchGate. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . (2021-10-08). ACS Publications. [Link]
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Intermediates Pharma Market Trends: A guide for smarter sourcing . PharmaSource. [Link]
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Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily . (2015-11-16). NIH. [Link]
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Building-Blocks . 1Click Chemistry. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line . (2024-01-19). RSC Publishing. [Link]
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(PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) . ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors . PMC - NIH. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . (2023-11-15). MDPI. [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity . ResearchGate. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation . PubMed Central. [Link]
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Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates . (2023-11-15). MDPI. [Link]
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Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists . (2008-03-27). PubMed. [Link]
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Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF . ResearchGate. [Link]
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A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF . ResearchGate. [Link]
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Optimized synthetic protocol for the preparation of osimertinib... . ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . MDPI. [Link]
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New tools and tougher economics will define drug discovery in 2026 . (2026-01-20). Drug Discovery News. [Link]
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Application Notes and Protocols: Experimental Design for Testing GABA Transporter Inhibition
Introduction: The Critical Role of GABA Transporters in Neuronal Signaling
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary function is to reduce neuronal excitability, thereby maintaining a balanced and controlled neural environment. The precise regulation of extracellular GABA concentrations in the synaptic cleft and surrounding areas is paramount for healthy brain function. This regulation is predominantly managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which are members of the Solute Carrier 6 (SLC6) family.[1]
GABAergic signaling is terminated by the rapid reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells.[1] This action is crucial not only for terminating the inhibitory signal but also for replenishing the neurotransmitter pool for subsequent release.
There are four main subtypes of GABA transporters:
-
GAT1 (SLC6A1): Primarily located on presynaptic neurons, GAT1 is crucial for regulating GABA levels directly within the synapse (phasic inhibition).[2]
-
GAT2 (SLC6A13) and BGT1 (SLC6A12): These transporters are found in the brain, but also expressed significantly in peripheral tissues like the liver and kidney.[3]
-
GAT3 (SLC6A11): Predominantly expressed on astrocytes, GAT3 plays a key role in controlling extrasynaptic or ambient GABA levels, which mediate a persistent, low-level form of inhibition known as tonic inhibition.[2]
Dysregulation of GAT function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[4][5] Consequently, inhibiting GATs to increase extracellular GABA concentrations has emerged as a promising therapeutic strategy.[4][6] For researchers and drug development professionals, having robust and reliable methods to test the efficacy and selectivity of potential GAT inhibitors is essential. This guide provides an in-depth overview of the experimental design, detailed protocols, and data analysis required to accurately assess GABA transporter inhibition.
Choosing Your Experimental System: A Foundational Decision
The selection of an appropriate experimental system is the cornerstone of a successful GAT inhibition study. The most common and versatile approach involves using a heterologous expression system, where a specific GAT subtype is transiently or stably expressed in a cell line that has low endogenous transporter activity.
Recommended Cell Lines:
-
HEK293 (Human Embryonic Kidney 293) cells and their variants (e.g., HEK293T) are a widely used and highly recommended choice.[7][8] They are easy to culture and transfect, exhibit low endogenous GAT activity, and provide a clean background for studying the function of a single, exogenously expressed GAT subtype.
-
CHO (Chinese Hamster Ovary) cells are another suitable option for similar reasons.[9]
The choice between transient and stable expression depends on the experimental throughput and long-term needs. Transient transfection is suitable for initial screening and smaller-scale studies, while stable cell lines are preferable for high-throughput screening (HTS) and long-term, reproducible studies.
Core Experimental Approaches for Measuring GAT Inhibition
Two primary methods are widely employed to measure the inhibition of GABA uptake: the traditional radiolabeled substrate uptake assay and modern fluorescence-based assays.
The Gold Standard: Radiolabeled [³H]GABA Uptake Assay
This method directly measures the uptake of radiolabeled GABA ([³H]GABA) into cells expressing the target transporter. Its high sensitivity and direct measurement of transport make it a robust and reliable "gold standard" assay.
Principle: Cells expressing a specific GAT subtype are incubated with a mixture of [³H]GABA and a fixed concentration of non-labeled ("cold") GABA. In the presence of an inhibitor, the rate of [³H]GABA uptake into the cells will decrease. The amount of radioactivity accumulated in the cells is quantified using a scintillation counter and is inversely proportional to the inhibitor's potency.
Workflow Diagram:
Caption: Workflow for a [³H]GABA radiolabeled uptake assay.
Detailed Protocol: [³H]GABA Uptake Assay in HEK293 Cells
This protocol is designed for a 96-well format, which is suitable for screening and IC₅₀ determination.
Materials:
-
HEK293 cells transiently or stably expressing the human GAT subtype of interest (e.g., GAT1 or GAT3).
-
Poly-D-lysine-coated 96-well tissue culture plates.[10]
-
Culture Medium: DMEM with GlutaMAX-I, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[8]
-
[³H]GABA (specific activity ~35 Ci/mmol).[8]
-
Non-labeled GABA.
-
Test inhibitors and reference compounds (e.g., Tiagabine for GAT1).
-
Lysis Buffer: 1% SDS in Assay Buffer.[11]
-
Scintillation fluid (e.g., MicroScint).
-
Microplate scintillation counter.
Procedure:
-
Cell Plating:
-
Assay Preparation:
-
Prepare serial dilutions of your test compounds and reference inhibitor in Assay Buffer. It is common to perform a 10-point dilution series to generate a full dose-response curve.
-
Prepare the GABA uptake solution. This solution will contain a final concentration of non-labeled GABA (e.g., 25 µM) and [³H]GABA (e.g., 30-60 nM).[8][10] The ratio of labeled to unlabeled GABA should be kept constant.
-
-
Performing the Assay:
-
On the day of the experiment, gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of room temperature Assay Buffer.[8][10]
-
Add 50 µL of Assay Buffer containing the appropriate concentration of test inhibitor (or vehicle for control wells) to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.[10][11] This allows the inhibitor to bind to the transporter.
-
Initiate the uptake reaction by adding 50 µL of the GABA uptake solution to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[10][11] This incubation time should be within the linear range of uptake, which should be determined empirically in initial optimization experiments.[7]
-
Terminate the uptake by rapidly aspirating the solution and washing the wells 3-5 times with ice-cold Assay Buffer. This step is critical to remove extracellular [³H]GABA.
-
Aspirate the final wash completely.
-
-
Detection:
The High-Throughput Alternative: Fluorescence-Based Assays
Fluorescence-based assays offer a non-radioactive, often homogeneous ("no-wash") alternative that is highly amenable to high-throughput screening (HTS).
Principle: These assays use a fluorescent substrate that is a mimic of GABA. When this substrate is transported into the cell by GATs, its fluorescence properties may change, or it may simply accumulate, leading to an increase in intracellular fluorescence.[2] A masking dye is often included in the extracellular buffer to quench the fluorescence of the substrate that has not been transported, thereby reducing background and eliminating the need for wash steps.[12] The increase in fluorescence is proportional to transporter activity, and inhibition is measured as a reduction in the fluorescent signal.
Workflow Diagram:
Caption: Workflow for a homogeneous fluorescence-based GAT uptake assay.
Detailed Protocol: Generic Fluorescence-Based Uptake Assay
This protocol is based on the principles of commercially available kits (e.g., from Molecular Devices) and should be optimized for the specific kit and cell line used.
Materials:
-
GAT-expressing HEK293 cells.
-
Black, clear-bottom 96- or 384-well tissue culture plates.
-
Assay Buffer (typically a Hanks' Balanced Salt Solution with HEPES).
-
Fluorescent GABA substrate and masking dye (as provided in a kit).
-
Test inhibitors and reference compounds.
-
A fluorescence microplate reader with bottom-read capabilities.
Procedure:
-
Cell Plating:
-
Seed cells in black, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[2]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Assay Preparation:
-
Prepare serial dilutions of your test compounds in Assay Buffer.
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions, which typically involves diluting a concentrated stock into Assay Buffer that may also contain a masking dye.
-
-
Performing the Assay (Homogeneous Format):
-
Add a small volume of the diluted test inhibitor or vehicle to the appropriate wells.
-
Add the fluorescent substrate working solution to all wells to initiate the uptake.
-
Incubate the plate for the recommended time (e.g., 30-60 minutes) at the recommended temperature (room temperature or 37°C). The plate can be incubated directly in the plate reader for a kinetic reading.
-
No washing steps are required.
-
-
Detection:
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The reading can be taken as a single endpoint measurement or as a series of kinetic reads over time.[2]
-
Data Analysis and Interpretation: From Raw Counts to Potency
Proper data analysis is critical to extract meaningful results from your experiments. The primary goal is typically to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
1. Calculating Percent Inhibition:
First, determine the level of inhibition for each concentration of your test compound. You will need three key controls on your plate:
-
Total Uptake (0% Inhibition): Wells containing GAT-expressing cells, vehicle, and the substrate.
-
Non-specific Uptake (100% Inhibition): Wells containing GAT-expressing cells, a saturating concentration of a known potent inhibitor (e.g., 10 µM Tiagabine for GAT1), and the substrate. This defines the background signal.
-
Background (Optional but recommended): Wells with mock-transfected cells (or parental cells) to measure endogenous uptake.
The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - [ (CPM_compound - CPM_100%_inhibition) / (CPM_0%_inhibition - CPM_100%_inhibition) ] )
2. Determining IC₅₀:
The IC₅₀ value is the concentration of an inhibitor that reduces the specific uptake by 50%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be readily performed using software like GraphPad Prism.[10]
-
The equation used for fitting is typically: Y = 100 / (1 + (X^HillSlope / IC50^HillSlope))[10]
3. Advanced Analysis: Michaelis-Menten Kinetics
To understand the mechanism of inhibition (e.g., competitive vs. non-competitive), you can perform kinetic analysis. This involves measuring the rate of GABA uptake at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.
-
The data are then plotted (uptake velocity vs. substrate concentration) and fitted to the Michaelis-Menten equation to determine the maximal transport velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the transport rate is half of Vmax.[11][13]
-
Competitive Inhibition: Increases the apparent Km, but Vmax remains unchanged.
-
Non-competitive Inhibition: Decreases Vmax, but Km remains unchanged.
-
Mixed Inhibition: Affects both Km and Vmax.[10]
Ensuring Data Integrity: A Self-Validating System
For your results to be trustworthy, the experimental design must include rigorous quality controls.
-
Replicates: Each data point (inhibitor concentration, control) should be performed in triplicate to assess variability. The entire experiment should be repeated on at least three separate days (biological replicates) to ensure reproducibility.[10]
-
Reference Inhibitors: Always include a known inhibitor with a well-characterized potency for the target GAT subtype. This serves as a positive control and allows for comparison of assay performance between experiments.
-
Z'-Factor: For HTS applications, the Z'-factor is a statistical parameter used to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Table 1: Reference Inhibitors for GAT Subtypes
| Inhibitor | Primary Target(s) | Typical IC₅₀ (µM) | Comments |
| Tiagabine | GAT1 | 0.07 | Clinically used anticonvulsant. Highly selective for GAT1.[6] |
| NO-711 | GAT1 | 0.04 | Potent and highly selective GAT1 inhibitor.[6] |
| SKF89976a | GAT1 | ~7 | Commonly used GAT1 inhibitor, may show mixed-mode inhibition.[14] |
| (S)-SNAP-5114 | GAT3 > GAT1 | ~5 (GAT3) | The most commonly cited selective inhibitor for GAT3. |
| Nipecotic Acid | Non-selective | Varies | A GABA analog and a classical, non-selective GAT inhibitor.[14] |
Conclusion: A Roadmap for Discovery
The experimental frameworks detailed in this guide provide a comprehensive approach to characterizing GABA transporter inhibitors. The choice between a radiolabeled assay and a fluorescence-based assay will depend on laboratory capabilities, desired throughput, and the specific questions being addressed. By employing robust cell-based models, adhering to detailed and validated protocols, and performing rigorous data analysis, researchers can confidently identify and characterize novel compounds that modulate GABAergic neurotransmission. These efforts are crucial for advancing our understanding of neurological disorders and for developing the next generation of therapeutics targeting the GABA transporter family.
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Karak, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110735. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays of GABA Receptor Modulators
Introduction: The Significance of GABA Receptors in Neuroscience Drug Discovery
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. Its receptors, broadly classified into ionotropic GABA_A receptors and metabotropic GABA_B receptors, are pivotal targets for a wide array of therapeutics aimed at treating neurological and psychiatric disorders such as epilepsy, anxiety, insomnia, and depression.[1][2] The development of subtype-selective modulators for these receptors is a key objective in modern drug discovery, promising enhanced therapeutic efficacy with fewer side effects.[1]
GABA_A receptors are ligand-gated ion channels that, upon binding GABA, open an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[2][3] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), giving rise to a large diversity of receptor subtypes with distinct pharmacological properties.[4][5] In contrast, GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals through second messenger systems.[6][7][8] Functional GABA_B receptors are heterodimers of GABA_B1 and GABA_B2 subunits.[9] Activation of GABA_B receptors leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[8][10]
The complexity and diversity of GABA receptors necessitate a multifaceted approach to the discovery and characterization of novel modulators.[11] Cell-based assays provide a controlled environment to investigate the direct interaction of compounds with specific receptor subtypes and to quantify their functional consequences. This guide provides an in-depth overview of the key cell-based assay protocols for the identification and characterization of GABA receptor modulators, with a focus on explaining the rationale behind the experimental choices to ensure robust and reliable data.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate cell-based assay depends on several factors, including the specific research question, the desired throughput, and the available instrumentation. A summary of the most common assay formats is presented below:
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| Electrophysiology (Patch-Clamp) | Direct measurement of ion channel currents. | Low to Medium | Gold standard for functional characterization; provides detailed kinetic information. | Technically demanding; low throughput for manual patch-clamp. |
| Fluorescent/Luminescent Assays | Indirect measurement of receptor activity via changes in fluorescence or luminescence. | High to Ultra-High | High throughput; amenable to automation; cost-effective for large screens. | Indirect measurement; potential for artifacts from fluorescent compounds. |
| Radioligand Binding Assays | Measures the direct binding of a radiolabeled ligand to the receptor. | Medium to High | Provides information on binding affinity (Kd) and receptor density (Bmax). | Use of radioactivity; does not provide functional information. |
Diagram: High-Level Overview of Assay Selection Workflow
Caption: A simplified workflow for selecting an appropriate GABA receptor assay based on the stage of the drug discovery project.
Detailed Protocols and Methodologies
High-Throughput Functional Assays: FLIPR-Based Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) is a powerful tool for high-throughput screening (HTS) of ion channel modulators.[1] This assay indirectly measures the activity of GABA_A receptors by detecting changes in cell membrane potential upon channel opening.
Scientific Principle: In recombinant cell lines expressing GABA_A receptors, the intracellular chloride concentration is typically higher than the extracellular concentration. Activation of the GABA_A receptor by an agonist leads to an efflux of chloride ions, causing membrane depolarization.[1][12] This change in membrane potential can be detected by voltage-sensitive fluorescent dyes.[13]
Caption: The general workflow for a FLIPR-based membrane potential assay.
-
Cell Line and Culture:
-
Use a stable cell line, such as HEK293 or CHO cells, expressing the desired GABA_A receptor subunit combination (e.g., α1β2γ2).[9] The choice of cell line and transfection method (stable vs. transient) is critical for assay performance.[1]
-
Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Plate the cells into 96- or 384-well black-walled, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution.
-
Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow the dye to load into the cells.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and control compounds (e.g., GABA as an agonist, diazepam as a positive allosteric modulator).
-
For modulator screening, compounds are typically pre-incubated with the cells before the addition of a sub-maximal concentration of GABA (e.g., EC20).[14]
-
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters (e.g., excitation and emission wavelengths, read time, liquid handling parameters).
-
Initiate the reading, which involves an online addition of the agonist or modulator followed by immediate and continuous fluorescence measurement. An increase in fluorescence typically corresponds to membrane depolarization.[1]
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
For agonist dose-response curves, plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For modulator dose-response curves, plot the potentiation of the GABA response against the log of the modulator concentration to determine the EC50 and maximal efficacy.
-
Causality and Self-Validation: The use of known agonists, antagonists, and modulators as controls is crucial for validating the assay. For instance, the response to GABA should be blocked by a known GABA_A receptor antagonist like bicuculline. The potency of standard compounds should be consistent with literature values.[13]
Electrophysiology: Automated Patch-Clamp
Automated patch-clamp (APC) technology has revolutionized the field of electrophysiology by increasing throughput and reducing the technical expertise required compared to manual patch-clamp.[15][16] APC provides a direct measure of ion channel function and is an invaluable tool for lead optimization and safety pharmacology.
Scientific Principle: The whole-cell patch-clamp technique allows for the measurement of the flow of ions through the GABA_A receptor channel. A small glass micropipette forms a high-resistance seal with the cell membrane, and a patch of the membrane is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is recorded.[4][17]
Caption: A generalized workflow for an automated patch-clamp experiment.
-
Cell Preparation:
-
Use cells expressing the GABA_A receptor of interest. For APC, a high-quality single-cell suspension is critical.
-
Harvest the cells and resuspend them in the appropriate extracellular solution at the optimal density for the specific APC platform.
-
-
Instrument and Chip Preparation:
-
Prime the APC instrument and the microfluidic chip with the appropriate intracellular and extracellular solutions according to the manufacturer's protocol.
-
-
Cell Trapping and Sealing:
-
The instrument automatically traps individual cells on the patch apertures of the chip.
-
A giga-ohm seal is formed between the cell membrane and the chip substrate.
-
The whole-cell configuration is achieved by applying a suction pulse to rupture the cell membrane under the aperture.
-
-
Compound Application and Electrophysiological Recording:
-
The membrane potential is held at a constant voltage (e.g., -60 mV).
-
A baseline current is recorded.
-
The test compound, alone or in combination with GABA, is applied to the cell via the microfluidic system.
-
The resulting change in current is recorded. To determine the concentration-response relationship, compounds are applied at increasing concentrations.[16]
-
-
Data Analysis:
-
The peak current amplitude in response to each compound concentration is measured.
-
For agonists, the current is plotted against the log of the concentration to determine the EC50.
-
For modulators, the potentiation of the GABA-evoked current is calculated and plotted against the log of the modulator concentration.
-
Causality and Self-Validation: The quality of the seal resistance and the stability of the whole-cell recording are key indicators of data quality. The inclusion of a known channel blocker, such as picrotoxin, can confirm that the observed currents are mediated by the GABA_A receptor.[18]
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays directly measure the binding of a radiolabeled ligand to the receptor and can be performed in a competitive format to determine the affinity of unlabeled test compounds.[19]
Scientific Principle: A radiolabeled ligand with known high affinity and specificity for the GABA receptor (e.g., [3H]muscimol for the GABA_A agonist site, or [3H]flunitrazepam for the benzodiazepine site) is incubated with a source of the receptor (e.g., cell membranes).[20] The amount of bound radioactivity is then measured. In a competition assay, increasing concentrations of an unlabeled test compound are added to displace the binding of the radioligand.
-
Membrane Preparation:
-
Harvest cells expressing the GABA receptor of interest.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[19]
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).[20]
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[19]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the unlabeled compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 of the test compound.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Causality and Self-Validation: The specific binding should be saturable and should represent a significant portion of the total binding. The affinity of known standard compounds should be reproducible and in agreement with published values.
Data Interpretation and Troubleshooting
| Parameter | Interpretation | Common Issues | Troubleshooting |
| EC50 / IC50 | The concentration of a compound that produces 50% of its maximal effect. A measure of potency. | High variability between experiments. | Ensure consistent cell passage number, plating density, and assay conditions. |
| Maximal Efficacy | The maximum response a compound can produce. | Low signal-to-noise ratio. | Optimize cell number, dye loading conditions, or agonist concentration. |
| Z'-factor | A statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust assay. | Z'-factor < 0.5. | Optimize assay parameters (e.g., concentrations of controls, incubation times). |
Conclusion
The study of GABA receptor modulators is a dynamic and critical area of neuroscience research. The cell-based assays described in this guide provide a robust toolkit for the identification, characterization, and optimization of novel therapeutic compounds. A thorough understanding of the principles behind each assay, coupled with careful experimental design and execution, is essential for generating high-quality, reproducible data that can confidently drive drug discovery programs forward. The choice of assay should be guided by the specific scientific question, with a multi-assay approach often being the most comprehensive strategy for fully characterizing the pharmacological profile of a GABA receptor modulator.[11]
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Rau, A. R., et al. (2016). Rapid Throughput Analysis of GABA_A Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 21(6), 616-626. [Link]
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Brady, M. L., et al. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments, (85), e51121. [Link]
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Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABA_A Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [Link]
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Sato, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABA_A Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1566-1574. [Link]
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Joesch, M. R., et al. (2008). Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. Journal of Biomolecular Screening, 13(2), 113-125. [Link]
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Hirst, W. D., et al. (2003). Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits. Biochemical Pharmacology, 65(7), 1125-1135. [Link]
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Goutman, J. D., & Waxham, M. N. (2005). Analysis of GABA_A Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 68(4), 1034-1044. [Link]
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Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of Neurochemistry, 123(5), 651-661. [Link]
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Marvin, J. S., et al. (2018). A genetically encoded fluorescent sensor for in vivo imaging of GABA. bioRxiv. [Link]
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Application Notes and Protocols for In Vivo Experimental Procedures for Novel Amino Acid Compounds
Introduction: The Unique Landscape of In Vivo Testing for Amino Acid-Based Therapeutics
Novel amino acid compounds represent a burgeoning class of therapeutics, offering unique advantages in drug design, including enhanced biocompatibility and the potential for targeted delivery.[][2] Their structural similarity to endogenous molecules, however, presents distinct challenges and considerations in preclinical in vivo evaluation. Unlike traditional small molecules, the metabolic fate and transport mechanisms of amino acid-based drugs are often intertwined with cellular nutrient pathways, necessitating a nuanced approach to experimental design.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies for this promising class of compounds, ensuring scientific rigor and the generation of robust, translatable data.
The primary objective of in vivo testing is to bridge the gap between promising in vitro activity and clinical efficacy. This involves a multi-faceted investigation into the compound's pharmacokinetic (PK) profile, its pharmacodynamic (PD) effects, and its overall safety and toxicological profile within a living organism.[3][4] For amino acid compounds, this translates to understanding how the body absorbs, distributes, metabolizes, and excretes the molecule, how it interacts with its intended biological target to produce a therapeutic effect, and what potential off-target effects or toxicities may arise.[3][5]
This document is structured to provide not just a series of protocols, but a logical, field-proven workflow for the preclinical development of novel amino acid compounds. We will delve into the critical decision-making processes that underpin robust study design, from the selection of appropriate animal models to the intricacies of bioanalytical method development.
Part 1: Preclinical Study Design: Laying the Foundation for Success
A well-designed preclinical study is the cornerstone of any successful drug development program. For novel amino acid compounds, this phase is particularly critical for elucidating the unique biological interactions of the molecule and for identifying a safe and effective dose range for further investigation.[6]
Rationale-Driven Animal Model Selection
The choice of animal model is arguably one of the most critical decisions in preclinical research.[7] The ideal model should be translationally relevant, meaning it should mimic the human disease state and possess physiological and metabolic pathways that are comparable to humans for the compound being tested.[8] For amino acid-based therapeutics, this also includes considering the expression and function of specific amino acid transporters that may be involved in the drug's uptake and distribution.[2]
Decision-Making Framework for Animal Model Selection:
Caption: Decision tree for selecting an appropriate in vivo model.
Mice are the most commonly used animal models in drug discovery due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[9] Genetically engineered mouse models (GEMMs) are particularly valuable for studying diseases with a known genetic basis and for validating drug targets.[9] For oncology applications, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, can provide a more clinically relevant model for assessing anti-cancer efficacy.[10]
Formulation and Route of Administration
The formulation of a novel amino acid compound is critical for ensuring its stability, solubility, and bioavailability.[] Amino acids can be formulated for various routes of administration, including oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the therapeutic indication, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
For instance, oral administration is often preferred for patient convenience, but the bioavailability of amino acid compounds can be limited by first-pass metabolism.[11] In such cases, alternative routes like intravenous injection may be necessary to achieve therapeutic concentrations.[11]
Part 2: Pharmacokinetic (PK) Analysis: What the Body Does to the Drug
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[3] A thorough understanding of a novel amino acid compound's PK profile is essential for determining appropriate dosing regimens and for predicting its efficacy and potential for toxicity.[12]
The ADME Profile of Amino Acid Compounds
The ADME properties of amino acid-based drugs are often distinct from those of traditional small molecules. Their absorption can be mediated by specific amino acid transporters, their distribution may be influenced by tissue-specific expression of these transporters, and their metabolism can involve pathways common to endogenous amino acids.[2]
Visualizing the ADME Pathway:
Caption: ADME processes for an amino acid-based drug.
Protocol: Rodent Pharmacokinetic Study
This protocol outlines a typical single-dose PK study in rodents to determine key pharmacokinetic parameters.
Objective: To determine the pharmacokinetic profile of a novel amino acid compound following a single administration.
Materials:
-
Novel amino acid compound
-
Vehicle for formulation (e.g., saline, PBS)
-
Rodents (e.g., mice or rats, 6-8 weeks old)[10]
-
Dosing syringes and needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)[13]
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.
-
Dose Preparation: Prepare the dosing solution of the novel amino acid compound in the appropriate vehicle at the desired concentration.
-
Animal Dosing: Administer the compound to the animals via the chosen route (e.g., IV or PO). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the novel amino acid compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[13]
-
Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3200 | 4500 |
| Half-life (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | 35 |
This is an example table; actual data will vary.
Part 3: Pharmacodynamic (PD) Evaluation: What the Drug Does to the Body
Pharmacodynamics (PD) is the study of the biochemical and physiological effects of a drug on the body.[14] For a novel amino acid compound, PD studies are designed to demonstrate that the drug engages its intended target and produces the desired therapeutic effect in vivo.
Target Engagement and Biomarker Analysis
Confirming that the novel amino acid compound reaches and interacts with its biological target is a critical step in PD evaluation. This can be achieved through various methods, including:
-
Ex vivo analysis: Measuring the levels of the compound in the target tissue.
-
Biomarker analysis: Measuring changes in downstream signaling molecules or physiological parameters that are indicative of target engagement.
Protocol: Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a novel amino acid compound in a mouse xenograft model.
Objective: To evaluate the anti-tumor activity of a novel amino acid compound in a relevant cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Novel amino acid compound
-
Vehicle control
-
Positive control (standard-of-care chemotherapy)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize the tumor-bearing mice into treatment groups (vehicle, novel compound, positive control).
-
Treatment Administration: Administer the treatments according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size, or when significant toxicity is observed.
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of the novel amino acid compound.
Part 4: Safety and Toxicology Assessment: Ensuring Patient Well-being
Toxicology studies are essential for identifying potential adverse effects of a novel compound and for establishing a safe dose for human clinical trials.[15][16] These studies involve administering the compound to animals at various doses and monitoring them for signs of toxicity.[6]
Key Toxicology Studies
A comprehensive toxicology program for a novel amino acid compound typically includes:
-
Acute toxicity studies: To determine the effects of a single high dose of the compound.[15]
-
Repeat-dose toxicity studies: To evaluate the effects of long-term exposure to the compound.[15]
-
Genotoxicity studies: To assess the potential of the compound to damage DNA.[16]
-
Safety pharmacology studies: To investigate the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.[4]
Protocol: Acute Toxicity Study in Rodents
This protocol describes a dose-range finding study to determine the maximum tolerated dose (MTD) of a novel amino acid compound.
Objective: To determine the MTD of a novel amino acid compound following a single administration.
Materials:
-
Novel amino acid compound
-
Vehicle
-
Rodents
-
Clinical observation checklist
Procedure:
-
Dose Escalation: Administer single doses of the compound to small groups of animals in a dose-escalation manner.[6]
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[6][17]
-
Endpoint Determination: The study endpoint is typically reached when severe toxicity is observed.[6] The MTD is defined as the highest dose at which no significant toxicity is observed.[6]
-
Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify any tissue damage.[17]
Conclusion: A Pathway to Clinical Translation
The in vivo evaluation of novel amino acid compounds is a complex but essential process in the journey from drug discovery to clinical application. A well-designed and executed preclinical program, encompassing rigorous PK, PD, and toxicology studies, is critical for de-risking the compound and for providing the necessary data to support its advancement into human clinical trials. By understanding the unique biological properties of amino acid-based therapeutics and by employing the systematic approaches outlined in this guide, researchers can increase the likelihood of success in developing safe and effective new medicines.
References
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Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. National Institutes of Health. [Link]
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In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. National Center for Biotechnology Information. [Link]
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Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. [Link]
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Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. National Center for Biotechnology Information. [Link]
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Potential role of different animal models for the evaluation of bioactive compounds. National Center for Biotechnology Information. [Link]
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Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. National Center for Biotechnology Information. [Link]
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In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. National Institutes of Health. [Link]
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In Vivo Toxicity Study. Creative Bioarray. [Link]
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Annex 9. World Health Organization (WHO). [Link]
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Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI. [Link]
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A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. National Center for Biotechnology Information. [Link]
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Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]
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In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. National Center for Biotechnology Information. [Link]
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Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. National Center for Biotechnology Information. [Link]
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How necessary are animal models for modern drug discovery?. Taylor & Francis Online. [Link]
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A new chemical process makes it easier to craft amino acids that don't exist in nature. University of Pittsburgh. [Link]
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Drug Development Based on New Chemical Entities. Prime Scholars. [Link]
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In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. MDPI. [Link]
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Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. National Institutes of Health. [Link]
-
Novel Method for Amino Acid Synthesis. University of Liverpool. [Link]
-
Toxicology. Aurigene Pharmaceutical Services. [Link]
-
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration. [Link]
-
Researchers Develop New Technique to Produce Amino Acid Chains in the Lab. R&D World. [Link]
-
Are animal models still relevant to drug development?. The Oxford Scientist. [Link]
-
Real time on‐line amino acid analysis to explore amino acid trends and link to glycosylation outcomes of a model monoclonal antibody. ResearchGate. [Link]
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Safe handling and storage procedures for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Technical Support Center: 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've observed that novel amino acid derivatives are the backbone of many cutting-edge therapeutic development programs. However, their unique substitution patterns, like those in 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid, necessitate a rigorous and well-understood approach to handling and storage. The structural novelty often means that comprehensive safety data for the exact molecule is limited. Therefore, our safety and handling protocols are built upon a foundation of chemical principles and data from closely related structural analogues.
This guide is designed to be a dynamic resource, providing not just instructions, but the scientific rationale behind them. Our goal is to empower you to work safely and effectively, ensuring both the integrity of your experiments and the protection of your team.
Section 1: Compound Identification and Hazard Assessment
Q: What is 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid and what are its primary hazards?
A: 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid (CAS No. 682803-80-1) is a synthetic amino acid derivative.[1][2] Due to its specific halogen substitutions, it is a valuable building block in medicinal chemistry.[3]
Direct and comprehensive toxicological data for this specific compound is not extensively published. Therefore, a conservative hazard assessment is derived from structurally analogous compounds. Based on data from related chlorophenyl and fluorophenyl propanoic acids, we must assume this compound presents multiple hazards.[4][5] It is likely to be harmful if swallowed, inhaled, or if it comes into contact with skin.[4] Furthermore, it is expected to cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][5][6][7]
For this reason, the compound must be handled with the appropriate precautions for a hazardous substance at all times.
| Property | Value | Source |
| CAS Number | 682803-80-1 | [1][2] |
| Molecular Formula | C₉H₉ClFNO₂ | [1][2] |
| Molecular Weight | ~217.63 g/mol | [1][2] |
| Appearance | White to off-white solid | [8] |
| Assumed GHS Hazards | Harmful (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant | [4][5] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Q: What specific PPE and engineering controls are required when working with this compound?
A: Given the assumed hazard profile, a multi-layered approach to protection is mandatory.
-
Engineering Controls: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood.[8][9] This is the primary method for preventing inhalation of dust or aerosols. The laboratory should also be equipped with an accessible eyewash station and a safety shower.[6][8]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Given that related compounds are classified as harmful in contact with skin, proper glove-removal technique (without touching the outer surface) is critical to avoid cross-contamination.[4]
-
Lab Coat: A full-sleeved lab coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection: If for any reason work must be performed outside of a fume hood (a situation that should be avoided), a NIOSH/MSHA-approved respirator is necessary.[8]
The causality here is direct: the assumed irritant and toxic properties of the compound necessitate creating physical barriers (PPE) and environmental controls (fume hood) to prevent any route of exposure—dermal, ocular, or respiratory.[4][6][8]
Section 3: Storage and Stability
Q: What are the correct long-term and short-term storage conditions for this compound?
A: Proper storage is critical for maintaining the compound's purity and ensuring safety.
-
Temperature: The recommended storage temperature is 2-8°C.[1][2] This corresponds to refrigeration. Storing at this temperature helps to minimize degradation over time.
-
Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.[6][8][10]
-
Location: Store in a dry, well-ventilated area designated for chemical storage.[6][8] Do not store with incompatible materials.
-
Incompatibilities: Avoid storing near strong oxidizing agents.[9][11][12] While specific reactivity data is unavailable, this is a standard precaution for most organic compounds.
Q: How stable is the compound in solution?
Section 4: Handling and Experimental Procedures
Q: I need to weigh the solid powder and prepare a stock solution. What is the safest way to do this?
A: This is a critical step where the risk of generating airborne dust is highest. The following protocol is designed to mitigate this risk.
Protocol: Weighing and Preparing a Stock Solution
-
Preparation: Before retrieving the compound from storage, ensure your chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat/paper, vial for the solution, solvent, vortex mixer, etc.).
-
Don PPE: Put on all required PPE as detailed in Section 2 (lab coat, goggles, gloves).
-
Equilibration: Allow the container of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid to equilibrate to room temperature inside the fume hood before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Perform this action slowly and deliberately to minimize dust generation.[6][8] Avoid any tapping or shaking that could aerosolize the powder.
-
Transfer: Once the desired mass is weighed, carefully transfer the solid into the appropriately labeled receiving vial.
-
Solubilization: In the fume hood, add the desired volume of solvent to the vial. Close the vial tightly.
-
Dissolution: Mix the solution using a vortex mixer or sonicator until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Cleanup: Immediately clean the spatula and weighing area. Dispose of any contaminated materials (e.g., weigh boat, disposable gloves) in the designated hazardous waste container.[6]
Section 5: Troubleshooting and Emergency Procedures
Q: What should I do in the event of a spill?
A: Your response will depend on the scale of the spill. For any spill, remain calm and follow a structured procedure.
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// Edges spill -> assess; assess -> is_major; is_major -> evacuate [label="Yes"]; is_major -> don_ppe [label="No"]; don_ppe -> contain; contain -> cleanup; cleanup -> decontaminate; decontaminate -> dispose; } dot Caption: Emergency response workflow for a solid chemical spill.
Q: What are the first aid measures for accidental exposure?
A: Immediate action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air immediately.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Section 6: Disposal
Q: How do I dispose of waste containing this compound?
A: All waste, whether it is the pure compound, solutions, or contaminated lab materials (gloves, pipette tips, vials), must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.[6][13] The label should include the chemical name and the words "Hazardous Waste".
-
Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[14]
Section 7: FAQs
-
Q: Can I handle this compound on the open bench?
-
Q: Is this compound light-sensitive?
-
A: There is no specific data indicating light sensitivity. However, as a general good laboratory practice for complex organic molecules, storing it in an amber vial or in the dark is a reasonable precaution.
-
-
Q: What solvents can I use to dissolve it?
-
A: Solubility information is not widely available. You will likely need to test common laboratory solvents such as DMSO, DMF, or methanol. Start with a small amount of the compound to determine the best solvent for your desired concentration.
-
References
-
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]
-
Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer. [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128. PubChem. [Link]
-
3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. PubChem. [Link]
- 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). [No specific source name provided, generic MSDS].
-
Safety Data Sheet: Amino acid. Carl ROTH. [Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH. [Link]
Sources
- 1. 682803-80-1 CAS MSDS (3-AMINO-3-(2-CHLORO-6-FLUORO-PHENYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 682803-80-1|3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid|BLDpharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. perstorp.com [perstorp.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Experimental Integrity of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Welcome to the dedicated technical support center for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter. Our goal is to ensure the integrity and reproducibility of your results by explaining the causality behind experimental choices, grounded in established scientific principles.
Introduction to the Stability of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is a specialized beta-amino acid derivative. Its structure, featuring a halogenated phenyl ring, presents unique stability considerations. The presence of amino and carboxylic acid functional groups makes it susceptible to changes in pH and temperature, while the aromatic ring with chloro and fluoro substituents can influence its reactivity, particularly towards oxidation and photodegradation. Understanding these properties is paramount to designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid?
A1: The primary factors include exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, oxidizing agents, and high-energy light (photodegradation). The interplay of these factors can accelerate degradation. For instance, elevated temperatures can increase the rate of hydrolysis at extreme pH values.
Q2: How should I properly store 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid, both in solid form and in solution?
A2:
-
Solid Form: Store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is suitable for short-term storage, while for long-term storage, refrigeration (2-8 °C) is recommended.
-
In Solution: Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at 2-8 °C for no longer than 24 hours. The choice of solvent is critical; for aqueous solutions, use a buffered system to maintain a stable pH.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways are plausible:
-
Deamidation/Hydrolysis: The amino group can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide under heat.
-
Oxidation: The aromatic ring and the benzylic position are potential sites for oxidation. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents in the experimental system.
-
Photodegradation: The substituted benzene ring can absorb UV light, leading to the formation of reactive species and subsequent degradation.
-
Dehalogenation: While the carbon-fluorine bond is very strong, the carbon-chlorine bond is more susceptible to cleavage under certain reductive or high-energy conditions.
Q4: Can I anticipate the potential degradation products?
A4: While specific degradation products would need to be identified analytically, potential products could include compounds resulting from deamination, decarboxylation, oxidation of the phenyl ring (e.g., formation of phenolic derivatives), or cleavage of the halogen-carbon bonds.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity or analytical results between experimental runs. | Degradation of the compound due to inconsistent handling or storage. | 1. Prepare fresh solutions for each experiment from a properly stored solid stock. 2. Standardize solution preparation, including solvent, pH, and temperature. 3. Perform a quick purity check of the stock solution before use if degradation is suspected. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 2. Optimize chromatographic methods to ensure separation of the parent compound from all potential degradants. 3. Review your experimental conditions (pH, temperature, light exposure) and mitigate potential stressors. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | 1. Determine the optimal pH for solubility and stability. 2. Consider the use of co-solvents if appropriate for your experimental system. 3. Ensure the storage temperature of the solution does not cause it to fall out of solution. |
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol is designed to minimize degradation during the preparation and handling of solutions of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
-
Reagent and Equipment Preparation:
-
Use high-purity solvents (e.g., HPLC grade water, ethanol).
-
If preparing aqueous solutions, use a buffer system to maintain a pH between 6.0 and 7.5. Phosphate-buffered saline (PBS) is a common choice.
-
All glassware should be scrupulously clean and, if possible, autoclaved and dried.
-
-
Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the compound quickly and accurately.
-
Dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer, if necessary for solubility.
-
Perform dissolution at room temperature. Avoid heating to dissolve the compound unless absolutely necessary and validated.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Storage of Solutions:
-
As a best practice, prepare solutions fresh daily.
-
If short-term storage is unavoidable, store the solution at 2-8 °C for a maximum of 24 hours.
-
Before use, allow the stored solution to return to room temperature slowly and inspect for any precipitation.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
Preparation of Stock Solution: Prepare a stock solution of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Visualization of Key Concepts
Logical Workflow for Preventing Degradation
Caption: Workflow for minimizing degradation of the compound.
Potential Degradation Pathways
Caption: Plausible degradation pathways for the compound.
References
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Rapp, G. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
- Rajan, M., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(9), 129-138.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
HPLC of Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
- Lestari, W., & Nazef, L. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
Sources
Technical Support Center: Mass Spectrometry Troubleshooting for Halogenated Organic Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of analyzing halogenated organic compounds by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles to empower you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows a cluster of peaks around the molecular ion. What does this indicate?
A: This is a hallmark of halogenated compounds, specifically those containing chlorine (Cl) or bromine (Br), due to the presence of their naturally occurring stable isotopes.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] For each chlorine atom in your molecule, you will observe a molecular ion peak (M+) and an M+2 peak, where the M+2 peak is about one-third the intensity of the M+ peak.[1][2]
-
Bromine: Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1] Consequently, for every bromine atom, you will see an M+ and an M+2 peak of almost equal intensity.[1][2]
The presence of multiple halogen atoms leads to more complex patterns (e.g., M+4, M+6), which can be predicted and compared to your experimental data to confirm the number of halogen atoms.[1]
Q2: I'm not seeing the expected isotopic pattern for my halogenated compound. What could be the issue?
A: Several factors can obscure or alter the expected isotopic pattern:
-
Low Signal Intensity: If the overall signal of your analyte is weak, the less abundant isotopic peaks may be lost in the baseline noise.[3]
-
Co-eluting Interferences: A co-eluting compound with a similar m/z can overlap with your analyte's isotopic cluster, distorting the expected ratios.
-
In-source Fragmentation: If your compound is labile, it might fragment in the ion source, and the isotopic pattern will be observed on the fragment ions rather than the molecular ion.[1]
-
Incorrect Mass Calibration: Poor mass calibration can lead to inaccurate mass assignments, making it difficult to recognize the isotopic peaks which are separated by approximately 2 Da.[3]
Q3: What are the typical fragmentation patterns for halogenated organic compounds?
A: Fragmentation of halogenated compounds is influenced by the type of halogen and its position in the molecule. Common fragmentation pathways include:
-
Loss of a Halogen Radical: A primary fragmentation pathway is the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical (e.g., Cl• or Br•).
-
Loss of Hydrogen Halide (HX): Elimination of HX (e.g., HCl or HBr) is also a common fragmentation route, particularly in alkyl halides.
-
Alpha-Cleavage: For alkyl halides, cleavage of the C-C bond alpha to the halogen is a characteristic fragmentation.
-
Complex Rearrangements: Aromatic halogenated compounds can undergo complex rearrangements and fragmentation, often involving the aromatic ring.
The mass spectra of halogenated compounds can be viewed as a combination of peaks from ions containing the halogen and peaks from hydrocarbon fragments.[4]
Q4: Which ionization technique, ESI or APCI, is better for my halogenated compound?
A: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of your analyte.
-
ESI is a soft ionization technique suitable for polar, thermally labile molecules that are already ionized in solution. It is often the first choice for many halogenated pharmaceuticals and metabolites.[5]
-
APCI is better suited for less polar and more volatile compounds that can withstand heating. The analyte is vaporized and then ionized in the gas phase.[5][6]
If your analyte is of intermediate polarity, it may be beneficial to screen both ionization sources to determine which provides better sensitivity and signal stability.[7]
In-Depth Troubleshooting Guides
Problem 1: Poor or No Signal Intensity for My Halogenated Analyte
A weak or absent signal is one of the most common challenges in mass spectrometry.[3] This troubleshooting guide will walk you through a logical sequence of checks to identify and resolve the root cause.
Causality-Driven Troubleshooting Workflow
The workflow below follows a systematic approach, starting from the most common and easily addressable issues and progressing to more complex instrument-related problems.
Caption: Troubleshooting workflow for low MS signal.
Step-by-Step Methodologies
1. Verify Sample Preparation and Analyte Stability:
-
Rationale: Incorrect sample concentration is a frequent cause of poor signal intensity.[3] Halogenated compounds can also be unstable in certain solvents or under specific pH conditions.
-
Protocol:
-
Prepare a fresh, higher concentration standard of your analyte in a compatible solvent.
-
Inject this standard directly into the mass spectrometer (bypassing the LC column if possible) to confirm that the instrument can detect it.
-
If the signal is still poor, consider potential degradation and prepare the sample in a different solvent or at a different pH.
-
2. Evaluate the Liquid Chromatography (LC) System:
-
Rationale: Issues with the LC system, such as incorrect mobile phase composition, leaks, or a clogged column, can prevent the analyte from reaching the mass spectrometer.
-
Protocol:
-
Confirm that the correct mobile phases are in the correct bottles and that the lines are properly purged.
-
Check for any visible leaks in the system.
-
Monitor the LC pressure. A sudden increase may indicate a clog, while a decrease could signify a leak.
-
If a problem is suspected, systematically troubleshoot the LC components.
-
3. Optimize Mass Spectrometer Parameters:
-
Rationale: The ionization efficiency of a compound is highly dependent on the MS source parameters.
-
Protocol:
-
Ensure you are using the appropriate ionization mode (ESI or APCI) for your analyte.
-
Systematically optimize key source parameters, such as gas flows, temperatures, and voltages, to maximize the signal for your compound.
-
Verify that you are monitoring the correct m/z for your analyte, considering potential adduct formation.
-
4. Investigate and Mitigate Ion Suppression:
-
Rationale: Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal.[8] This is a common issue in complex samples like plasma or environmental extracts.
-
Protocol:
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
Improve Chromatography: Modify the LC gradient to better separate the analyte from the interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for ion suppression.
-
5. Perform Ion Source Cleaning:
-
Rationale: Over time, the ion source can become contaminated with sample residues and salts, which can coat the surfaces and reduce ionization efficiency.[8][9]
-
Protocol:
-
Follow the manufacturer's guidelines for cleaning the ion source.[9] This typically involves disassembling the source and cleaning the components with appropriate solvents like methanol, water, and acetonitrile.[10][11]
-
After cleaning and reassembly, perform a system suitability test to ensure performance has been restored.
-
Problem 2: Unreproducible Results and Shifting Retention Times
Inconsistent results can undermine the reliability of your data. This guide will help you diagnose the causes of poor reproducibility.
Decision Tree for Troubleshooting Poor Reproducibility
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. zefsci.com [zefsci.com]
- 9. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 10. support.waters.com [support.waters.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid. This document offers in-depth troubleshooting advice and frequently asked questions to address challenges that may arise during laboratory and pilot-scale production. Our focus is on providing practical, field-tested insights to ensure a robust and reproducible synthetic process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Q1: What is the most promising scalable synthetic route for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid?
A one-pot reaction involving 2-chloro-6-fluorobenzaldehyde, malonic acid, and a source of ammonia (like ammonium acetate) in a suitable solvent is a highly efficient and scalable approach.[1][2][3] This method, a variation of the Knoevenagel condensation followed by in-situ reduction and amination, avoids the isolation of intermediates, saving time and resources.
Q2: What are the key challenges associated with the starting material, 2-chloro-6-fluorobenzaldehyde?
The primary challenge is its high reactivity. The presence of two electron-withdrawing groups (chlorine and fluorine) in the ortho positions significantly increases the electrophilicity of the carbonyl carbon.[4] This heightened reactivity can lead to rapid, sometimes difficult-to-control reactions and the formation of side products if reaction conditions are not carefully managed.
Q3: Why is the purification of the final product, a β-amino acid, often challenging?
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is a zwitterionic compound, meaning it possesses both an acidic (carboxylic acid) and a basic (amino) functional group. This characteristic can lead to high polarity and solubility in aqueous media, making extraction with organic solvents inefficient.[5] Purification often relies on crystallization by carefully adjusting the pH to the isoelectric point or by using ion-exchange chromatography.
Q4: Can this synthesis be performed stereoselectively?
While the one-pot method described generally produces a racemic mixture, asymmetric synthesis is achievable. Chiral catalysts, such as those based on rhodium, can be employed in the hydrogenation of an enamine intermediate to yield a specific enantiomer. However, this adds complexity and cost to the process, which should be considered for large-scale production.
II. Recommended Synthetic Protocol: One-Pot Synthesis
This section details a robust, scalable, one-pot procedure for the synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Experimental Workflow
Caption: A scalable one-pot synthesis workflow.
Step-by-Step Methodology
-
Reaction Setup: In a suitable reactor, charge 2-chloro-6-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by HPLC or TLC for the disappearance of the starting aldehyde.
-
Initial Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate. Filter the solid and wash with cold ethanol.
-
Purification by Crystallization:
-
Dissolve the crude solid in a minimal amount of aqueous sodium hydroxide solution.
-
Filter to remove any insoluble impurities.
-
Slowly add hydrochloric acid with vigorous stirring to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7).
-
The purified product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the purified product, wash with cold water, and then with a water-miscible organic solvent (e.g., acetone) to aid drying.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Aldehyde:Malonic Acid:Ammonium Acetate) | 1 : 1.05-1.2 : 1.8-2.2 | An excess of malonic acid and ammonium acetate drives the reaction to completion. |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective. |
| Reaction Temperature | Reflux | Ensures a reasonable reaction rate. |
| Reaction Time | 4-12 hours | Monitor by HPLC/TLC for completion. |
| Purification pH | 6.0 - 7.5 | Determine the exact isoelectric point experimentally for optimal yield. |
III. Troubleshooting Guide
This section provides solutions to potential problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete reaction | * Ensure the reaction is heated to a consistent reflux. * Extend the reaction time and continue to monitor. * Check the quality of the reagents, especially ammonium acetate which can be hygroscopic. | The reaction requires sufficient thermal energy to proceed at a practical rate. Ammonium acetate quality is crucial as it serves as the ammonia source. |
| Side reaction consuming starting material | * Consider a lower reaction temperature and longer reaction time. * Ensure the ammonium acetate is added in the correct stoichiometry. | The high reactivity of 2-chloro-6-fluorobenzaldehyde can lead to self-condensation or other side reactions at elevated temperatures.[4] |
Problem 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of cinnamic acid derivative | * Ensure a sufficient excess of ammonium acetate is used. * The formation of the cinnamic acid derivative via a Knoevenagel-Doebner condensation can compete with the desired reaction pathway.[6][7] A higher concentration of ammonia favors the formation of the β-amino acid. | |
| Formation of bis-adducts or other condensation byproducts | * Carefully control the stoichiometry of the reactants. * Consider a stepwise addition of the aldehyde to the mixture of malonic acid and ammonium acetate. | The high reactivity of the aldehyde can lead to undesired side reactions if its concentration is too high relative to the other reactants. |
| Decomposition during work-up | * Avoid prolonged exposure to strong acidic or basic conditions during purification. * Keep the temperature low during pH adjustment. | Amino acids can be sensitive to harsh pH and high temperatures, leading to degradation. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product remains in the aqueous layer during extraction | * Do not rely on liquid-liquid extraction for primary purification. * Utilize crystallization by adjusting the pH to the isoelectric point. | The zwitterionic nature of the amino acid makes it highly soluble in water and poorly soluble in most organic solvents.[5] |
| Oily product or poor crystallization | * Ensure the pH is precisely at the isoelectric point. Even a small deviation can significantly increase solubility. * Try different solvent systems for crystallization (e.g., water/ethanol, water/isopropanol). * Use seed crystals to induce crystallization. | At the isoelectric point, the net charge of the amino acid is zero, minimizing its solubility in water and promoting crystallization.[8][] |
| Persistent impurities after crystallization | * Perform a second crystallization. * Consider using ion-exchange chromatography for highly pure material. The zwitterionic product can be bound to a cation or anion exchange resin and then eluted with a suitable buffer or pH gradient. | Ion-exchange chromatography separates molecules based on their charge, which is a very effective method for purifying amino acids from non-ionic or differently charged impurities.[5] |
IV. Mechanistic Insights
A simplified representation of the key transformations in the one-pot synthesis.
Caption: Key steps in the one-pot synthesis.
V. References
-
BenchChem. (2025). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes.
-
Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropanoic acid esters. Retrieved from
-
PubMed. (2015). Large-scale crystallization of proteins for purification and formulation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Google Patents. (n.d.). Method for crystallization of amino acids. Retrieved from
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
-
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Retrieved from [Link]
-
Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Retrieved from [Link]
-
International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Retrieved from [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
Sources
- 1. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Fluorophenylpropanoic Acids
Abstract
Fluorophenylpropanoic acids represent a significant class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) and modulators of peroxisome proliferator-activated receptors (PPARs). The introduction of fluorine, a small and highly electronegative atom, can dramatically alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and overall biological activity.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) within this chemical class. We will explore how strategic modifications to the fluorophenyl ring and the propanoic acid side chain influence therapeutic efficacy, drawing upon experimental data to elucidate key principles for drug design and development professionals.
Introduction: The Significance of Fluorine in Phenylpropanoic Acid Scaffolds
The phenylpropanoic acid scaffold is a classic pharmacophore, with the acidic moiety being essential for inhibiting key enzymes like cyclooxygenases (COX).[3] The strategic placement of fluorine atoms on the aromatic ring is a widely used tactic in medicinal chemistry to enhance a drug's profile.[1][2][4] Fluorine's unique properties can lead to:
-
Enhanced Binding Affinity: The strong carbon-fluorine bond and fluorine's ability to participate in hydrogen bonding can lead to more potent interactions with biological targets.[1]
-
Improved Metabolic Stability: Fluorine substitution at sites prone to metabolic oxidation can block these pathways, thereby prolonging the drug's half-life.
-
Modulated Acidity and Lipophilicity: Fluorine's electron-withdrawing nature can influence the pKa of the carboxylic acid group and alter the overall lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will dissect these effects through a comparative lens, focusing primarily on two major therapeutic targets: Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs).
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorophenylpropanoic acids is highly dependent on the precise arrangement of substituents. We will analyze the SAR by dissecting the molecule into two key regions: the fluorophenyl ring and the propanoic acid side chain.
Impact of Fluorine Substitution on the Phenyl Ring
The position of the fluorine atom on the phenyl ring is a critical determinant of activity and selectivity.
-
Ortho (2-position) Substitution: As seen in compounds like 2-fluoroloxoprofen, a fluorine at the 2-position has been shown to yield potent anti-inflammatory activity, in some cases with a reduced ulcerogenic effect compared to non-fluorinated parent compounds.[5]
-
Meta (3-position) and Para (4-position) Substitution: Studies on various molecular scaffolds have shown that fluoro groups at the meta and para positions can significantly enhance antimetastatic and anti-invasive activities in cancer cell lines.[6] The specific impact depends heavily on the rest of the molecular structure and the biological target. For instance, in one study, a 4'-fluoro substitution on flurbiprofen rendered the drug inactive to oxidative transformation, highlighting its role in metabolic stability.[7]
Modifications of the Propanoic Acid Moiety
The propanoic acid side chain is not merely a passive acidic anchor; its structure profoundly influences activity.
-
Chirality: For many "profen" drugs, the (S)-enantiomer is the active form that inhibits COX enzymes. The inactive (R)-enantiomer can undergo metabolic inversion to the active (S)-form in the body.[3]
-
Alpha-Substitution: The presence of a methyl group on the alpha-carbon (the carbon adjacent to the carboxyl group) is a common feature of the "profen" class of NSAIDs and is important for activity.
-
Carboxylic Acid Group: The carboxylic acid is generally considered essential for the anti-inflammatory activity of NSAIDs, as it is extensively ionized at physiological pH and serves as a key binding group.[3] Modifications to this group, such as esterification, typically result in prodrugs that must be hydrolyzed in vivo to release the active acid form.
Comparative Data Analysis: Biological Targets
To provide a clear comparison, we will examine the SAR of fluorophenylpropanoic acids in the context of their primary biological targets.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are the primary targets for NSAIDs.[8] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its levels rise during inflammation.[9] Therefore, selective inhibition of COX-2 is a key goal in developing safer NSAIDs.
Table 1: Comparative COX Inhibition Data for Representative Phenylpropanoic Acids
| Compound | Fluorine Position | Target | IC50 (µM) | Key Observation |
| Ibuprofen | None | COX-1/COX-2 | ~15 / ~10 | Non-selective, benchmark compound. |
| Flurbiprofen | 2-Fluoro | COX-1/COX-2 | ~0.5 / ~1.5 | Potent, non-selective inhibitor. |
| Loxoprofen | None | COX-1/COX-2 | - | Parent compound for comparison. |
| 2-Fluoroloxoprofen | 2-Fluoro | COX-1/COX-2 | - | Lower gastric ulcerogenic activity than loxoprofen.[5] |
| Analog 11a | 2-Fluoro (modified) | COX-1/COX-2 | - | Higher anti-inflammatory activity than 2-fluoroloxoprofen.[5] |
Note: IC50 values are approximate and can vary based on assay conditions. This table is for comparative purposes.
The data suggests that the introduction of a fluorine atom at the 2-position, as in flurbiprofen, can significantly increase potency compared to the non-fluorinated ibuprofen. Further modifications, as seen in the derivatives of 2-fluoroloxoprofen, can fine-tune this activity and potentially improve the safety profile.[5]
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[10] Substituted phenylpropanoic acids have been identified as potent PPAR agonists, particularly for the α and δ subtypes, making them potential therapeutics for metabolic syndrome.[11][12]
Table 2: Comparative PPAR Agonist Activity
| Compound Class | Target | Activity | Key SAR Observation |
| α-Ethylphenylpropanoic acids | PPARα/δ dual agonists | Potent | The shape of the linker and substituents on the distal benzene ring are key for potency and selectivity.[11] |
| Perfluorooctanoic acid (PFOA) | PPARα | Agonist | Demonstrates anti-inflammatory effects through PPARα activation, inhibiting prostanoid synthesis.[13] |
These findings indicate that the phenylpropanoic acid scaffold is versatile and can be tailored to target nuclear receptors like PPARs. The SAR for PPAR agonists often involves larger, more complex structures compared to COX inhibitors, but the core principles of substituent effects remain relevant.[11]
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness of SAR data, robust and well-validated experimental protocols are essential. Below are representative, detailed methodologies for key assays.
Workflow for a Typical SAR Study
The following diagram illustrates a standard workflow for conducting an SAR study on a new series of fluorophenylpropanoic acid analogs.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of test compounds against COX-1 and COX-2.[8][14][15]
-
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
-
Principle: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a colorimetric or fluorometric probe.[9]
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., Ampliflu Red).
-
Test compounds dissolved in DMSO.
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the test compounds or controls to the appropriate wells. Include "no inhibitor" wells (100% activity) and "no enzyme" wells (background).
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/590 nm).
-
-
Data Analysis & Validation:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.[16]
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Self-Validation: The IC50 values for the positive controls (Celecoxib, SC-560) must fall within the expected range for the assay to be considered valid.
-
Protocol: PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR subtype.[17][18]
-
Objective: To determine the EC50 value of a test compound for a specific PPAR subtype (α, δ, or γ).
-
Principle: This reporter gene assay uses cells transiently transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 response element.[17] Ligand binding to the PPAR-LBD activates transcription of the luciferase gene.
-
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-1).
-
Expression plasmid for GAL4-PPAR-LBD (α, δ, or γ).
-
Luciferase reporter plasmid.
-
Transfection reagent (e.g., FuGENE 6).
-
Test compounds dissolved in DMSO.
-
Positive controls (e.g., GW7647 for PPARα).
-
Cell culture medium and reagents.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the GAL4-PPAR-LBD and luciferase reporter plasmids.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds or positive controls for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis & Validation:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability to account for cytotoxicity.
-
Plot the normalized luciferase activity versus the logarithm of the compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Self-Validation: The positive control must produce a robust and dose-dependent increase in luciferase activity with an EC50 value consistent with historical data.
-
Conclusion and Future Perspectives
The structure-activity relationships of fluorophenylpropanoic acids are a well-established yet evolving field. The strategic incorporation of fluorine is a powerful tool for enhancing potency and modulating the ADME properties of these compounds. While much of the historical focus has been on COX inhibition for anti-inflammatory applications, the growing interest in their activity as PPAR modulators opens new avenues for the treatment of metabolic diseases.[11][12]
Future research will likely focus on:
-
Developing highly selective inhibitors/agonists: Fine-tuning the substitution patterns to achieve greater selectivity for COX-2 or specific PPAR subtypes remains a key objective.
-
Multi-target ligands: Designing single molecules that can modulate multiple targets (e.g., dual PPARα/δ agonists) is a promising strategy for complex diseases.[11]
-
Predictive modeling: The use of in silico methods to predict the biological activity and metabolic fate of novel fluorinated analogs will continue to accelerate the drug discovery process.
By understanding the fundamental SAR principles outlined in this guide and employing rigorous, self-validating experimental protocols, researchers can more effectively design and develop the next generation of fluorophenylpropanoic acid-based therapeutics.
References
-
Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. PubMed. [Link]
-
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A Senior Application Scientist's Guide to In Vivo Efficacy Models for Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticonvulsant agents, the preclinical journey from compound synthesis to clinical candidacy is rigorous and multifaceted. Central to this endeavor is the robust evaluation of a candidate molecule's efficacy in relevant in vivo models of epilepsy. This guide, born from extensive experience in the field, provides a comparative analysis of the most widely employed and clinically validated in vivo models. It is designed not as a rigid protocol book, but as a dynamic framework to empower researchers to make informed decisions in the selection and execution of these critical studies.
The Landscape of Anticonvulsant Screening: A Strategic Overview
The early identification of efficacious antiseizure drugs (ASDs) has historically relied on a battery of rodent seizure and epilepsy models. Since the seminal discovery of phenytoin using the cat maximal electroshock (MES) seizure test, a diverse array of models has been developed. However, only a select few have achieved the status of being "clinically validated," demonstrating a strong predictive capacity for clinical efficacy in humans. These core models—the MES test, the subcutaneous pentylenetetrazol (scPTZ) test, and the kindling model—form the bedrock of most anticonvulsant screening paradigms.[1]
The selection of an appropriate model, or more often a strategic sequence of models, is contingent upon the scientific question at hand. Is the goal to identify compounds with broad-spectrum activity, or to target a specific seizure type, such as generalized tonic-clonic or absence seizures? Is the focus on identifying agents for drug-resistant epilepsy? This guide will dissect the nuances of each model to illuminate the path toward answering these critical questions.
Foundational Screening Models: A Comparative Analysis
The initial tier of in vivo screening typically employs high-throughput models designed to rapidly identify compounds with anticonvulsant potential. The MES and scPTZ tests are the workhorses of this stage, each providing unique insights into a compound's mechanism of action and potential clinical utility.
Maximal Electroshock (MES) Seizure Model
The MES test is a cornerstone in the discovery of drugs effective against generalized tonic-clonic seizures.[1] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[2]
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow of the Maximal Electroshock (MES) Test.
Causality Behind Experimental Choices: The suprathreshold electrical stimulus in the MES model is designed to induce a highly reproducible tonic hindlimb extension, a behavioral hallmark analogous to the tonic phase of a generalized tonic-clonic seizure in humans. The abolition of this specific endpoint is a robust indicator of a compound's ability to inhibit seizure spread, a key mechanism of action for many effective ASDs.
Self-Validating System: The MES test is inherently self-validating through the consistent and predictable seizure phenotype in vehicle-treated animals. A failure to observe the characteristic tonic hindlimb extension in the control group would indicate a technical issue with the stimulation parameters or equipment.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a valuable tool for identifying compounds that may be effective against generalized myoclonic and absence seizures.[1] It evaluates a compound's ability to elevate the threshold for seizure induction by a chemoconvulsant.
Experimental Workflow: Subcutaneous Pentylenetetrazol (scPTZ) Test
Caption: Workflow of the Subcutaneous Pentylenetetrazol (scPTZ) Test.
Causality Behind Experimental Choices: Pentylenetetrazol is a GABA-A receptor antagonist that, when administered subcutaneously at a convulsive dose, reliably induces clonic seizures. This model is particularly sensitive to compounds that enhance GABAergic neurotransmission or modulate T-type calcium channels, mechanisms relevant to the pathophysiology of absence seizures.
Self-Validating System: The predictable onset and characteristics of clonic seizures in control animals serve as the internal validation for the scPTZ assay. The absence of seizures in the control group would suggest an issue with the PTZ solution or injection procedure.
Comparative Efficacy of Standard Anticonvulsants in Foundational Models
The following table provides a comparative summary of the median effective dose (ED50) for several standard anticonvulsant drugs in the MES and scPTZ models in both mice and rats. These data are essential for benchmarking the potency of novel compounds.
| Anticonvulsant Drug | MES ED50 (mg/kg, i.p.) - Mouse | MES ED50 (mg/kg, i.p.) - Rat | scPTZ ED50 (mg/kg, i.p.) - Mouse | scPTZ ED50 (mg/kg, i.p.) - Rat |
| Phenytoin | 9.5 | 29.3 | >80 | >100 |
| Carbamazepine | 8.8 | 12.5 | >50 | >100 |
| Valproic Acid | 272 | 163 | 149 | 152 |
| Phenobarbital | 22 | 14 | 13 | 12 |
| Ethosuximide | >500 | >750 | 130 | 150 |
| Levetiracetam | 24 | 18.2 | 47 | 45 |
Note: ED50 values can vary depending on the specific strain of rodent and experimental conditions. The data presented here are compiled from various sources for comparative purposes.[2][3][4][5]
Models for More Complex and Drug-Resistant Epilepsy
While the MES and scPTZ tests are invaluable for initial screening, they are conducted in neurologically normal animals and may not fully recapitulate the complexities of chronic epilepsy or drug resistance.[1] For this, more sophisticated models are employed.
Hz Psychomotor Seizure Model
The 6 Hz model is considered a model of therapy-resistant partial seizures and is particularly useful for identifying compounds with novel mechanisms of action.[6] Seizures are induced by a low-frequency, long-duration electrical stimulus, which are more difficult to treat with traditional ASDs.
Experimental Workflow: 6 Hz Psychomotor Seizure Test
Caption: Workflow of the 6 Hz Psychomotor Seizure Test.
Causality Behind Experimental Choices: The 6 Hz stimulation paradigm is thought to activate limbic structures, producing a seizure phenotype that is more akin to human complex partial seizures. The resistance of this seizure type to standard ASDs at higher stimulus intensities (e.g., 44 mA in mice) makes it a valuable tool for identifying compounds that may be effective in patients with refractory epilepsy.[6]
Self-Validating System: The consistent induction of the characteristic psychomotor seizure in vehicle-treated animals provides the necessary control for this model.
Amygdala Kindling Model
The kindling model is a chronic model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. It involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region, typically the amygdala, leading to a progressive intensification of seizure activity.[1] This model is highly valued for its ability to mimic the process of epileptogenesis and for its predictive validity in identifying drugs for focal seizures.[1]
Quantitative Assessment: Efficacy in the kindling model is typically assessed by a compound's ability to reduce the seizure severity score (e.g., using the Racine scale), decrease the afterdischarge duration recorded on EEG, and increase the threshold for seizure induction.
Pilocarpine-Induced Status Epilepticus Model
The pilocarpine model is a chemically induced model of temporal lobe epilepsy that involves the administration of the muscarinic agonist pilocarpine to induce a prolonged period of seizure activity known as status epilepticus (SE).[7] Following a latent period, animals develop spontaneous recurrent seizures, providing a model of chronic epilepsy with high translational relevance.
Quantitative Assessment: Anticonvulsant efficacy in the pilocarpine model is evaluated by a compound's ability to reduce the frequency and severity of spontaneous recurrent seizures during the chronic phase.
The Role of the NINDS Epilepsy Therapy Screening Program (ETSP)
The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) plays a pivotal role in the discovery and development of new ASDs. The ETSP provides a centralized, standardized, and confidential platform for academic and industry researchers to submit compounds for preclinical evaluation in a battery of in vivo seizure models, including those discussed in this guide. This program has been instrumental in the development of numerous clinically available ASDs.
Strategic Model Selection for Novel Anticonvulsant Discovery
The journey of a novel anticonvulsant agent through preclinical in vivo testing is a strategic process of sequential evaluation and decision-making. The following diagram illustrates a logical progression for screening and characterizing a novel compound.
Caption: Strategic workflow for in vivo screening of novel anticonvulsant agents.
Conclusion: An Integrated Approach to Anticonvulsant Discovery
The selection and implementation of in vivo efficacy models are critical determinants of success in the development of novel anticonvulsant agents. A thorough understanding of the strengths, limitations, and translational relevance of each model is paramount. This guide provides a framework for navigating this complex landscape, emphasizing a strategic, evidence-based approach to preclinical screening. By integrating the insights gained from these well-validated models, researchers can increase the probability of identifying and advancing truly innovative therapies for patients with epilepsy.
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Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866–872. [Link]
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National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
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Metcalf, C. S., et al. (2017). Development and pharmacologic characterization of the rat 6 Hz model of partial seizures. Epilepsia, 58(6), 1073-1084. [Link]
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Rowley, N. M., & White, H. S. (2010). Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models. Epilepsy Research, 92(2-3), 163-169. [Link]
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A Researcher's Guide to Positional Isomerism: Unraveling the Biological Activity of Ortho, Meta, and Para Substituted Molecules
For researchers and drug development professionals, the nuanced world of molecular structure is a critical determinant of biological function. Even subtle changes in the arrangement of atoms can lead to profound differences in a compound's efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of ortho, meta, and para substituted isomers, supported by experimental data and detailed methodologies. By understanding the principles that govern these differences, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.
The Significance of Spatial Arrangement: An Introduction to Positional Isomerism
Positional isomers are compounds that share the same molecular formula but differ in the position of a substituent group on a parent molecule, often an aromatic ring. In the context of a benzene ring, these are designated as ortho (1,2-disubstituted), meta (1,3-disubstituted), and para (1,4-disubstituted). This seemingly minor variation in substituent placement can dramatically alter a molecule's physicochemical properties, including its shape, polarity, lipophilicity, and electronic distribution. These properties, in turn, dictate how the molecule interacts with its biological target, influencing its binding affinity, inhibitory potency, and ultimately, its therapeutic effect.
The study of these differences falls under the umbrella of Structure-Activity Relationships (SAR), a cornerstone of medicinal chemistry that seeks to correlate a molecule's three-dimensional structure with its biological activity. A thorough understanding of the SAR of positional isomers is paramount for rational drug design, enabling the fine-tuning of a lead compound to enhance its desired properties while minimizing off-target effects.
Case Study: Substituted Benzenesulfonamides as Inhibitors of Carbonic Anhydrase II
To illustrate the profound impact of positional isomerism on biological activity, we will delve into a well-characterized example: the inhibition of human carbonic anhydrase II (hCA II) by substituted benzenesulfonamides. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a prominent class of carbonic anhydrase inhibitors, and their inhibitory potency is highly sensitive to the nature and position of substituents on the benzene ring.
The Target: Human Carbonic Anhydrase II (hCA II)
Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The active site of hCA II features a zinc ion coordinated by three histidine residues and a water molecule (or hydroxide ion). The primary mechanism of action for sulfonamide inhibitors involves the displacement of this water molecule and coordination of the sulfonamide group to the zinc ion.[1] The surrounding amino acid residues in the active site create a specific environment that can interact with other parts of the inhibitor molecule, influencing its binding affinity and selectivity.
The Isomers: A Comparative Analysis of Inhibitory Potency
The inhibitory potency of a compound is often quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. Let's examine the inhibitory activities of two series of substituted benzenesulfonamides against hCA II.
1. Hydroxyphenyl-Substituted Benzenesulfonamides
A study comparing the binding affinities (expressed as dissociation constants, Kd) of ortho-, meta-, and para-hydroxyphenyl substituted benzenesulfonamides against hCA II revealed the following:
| Isomer | Substituent Position | Kd for hCA II (µM) |
| Ortho-hydroxy | 2-position | Similar to unsubstituted compound |
| Meta-hydroxy | 3-position | Similar to unsubstituted compound |
| Para-hydroxy | 4-position | Similar to unsubstituted compound |
In this particular series, the position of the hydroxyl group on a secondary phenyl ring did not significantly alter the binding affinity for hCA II when compared to the unsubstituted parent compound.[2] This suggests that for this specific scaffold, the hydroxyl substituent does not form critical interactions that differentiate the binding of the positional isomers to hCA II.
2. Methoxyphenyl-Substituted Hydrazonobenzenesulfonamides
In contrast, a study on a series of hydrazonobenzenesulfonamides demonstrated a marked difference in inhibitory potency between meta and para-substituted isomers against hCA II:
| Isomer | Substituent Position | Kᵢ for hCA II (nM) |
| Meta-methoxy | 3-methoxyphenyl | 159.6 |
| Para-methoxy | 4-methoxyphenyl | Significantly more potent (exact value not specified, but stated as an 8-fold better inhibitor than the meta isomer) |
In this series, the para-substituted isomer was found to be a significantly more potent inhibitor of hCA II than its meta-substituted counterpart.[3] Molecular docking studies suggest that the arylsulfonamide moiety of the para-isomer is stabilized by π-stacking interactions with His94, and the methoxy group on the tail end of the molecule establishes favorable hydrophobic contacts with Leu57 in the active site.[3] In contrast, the meta-isomer's tail portion does not appear to form these stabilizing interactions.[3]
This highlights a crucial principle: the impact of substituent position is highly dependent on the overall molecular scaffold and the specific topology of the target's binding site.
Experimental Workflows for Comparing Isomer Activity
To rigorously compare the biological activity of ortho, meta, and para isomers, a series of well-defined experimental workflows are employed. The choice of assay depends on the biological question being addressed, whether it's target engagement, cellular effects, or overall cytotoxicity.
Enzyme Inhibition Assay: A Direct Measure of Target Engagement
For enzyme targets like carbonic anhydrase, a direct inhibition assay is the primary method for quantifying the potency of inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (CO₂ Hydrase Activity)
This protocol is adapted from the established stopped-flow method for measuring the CO₂ hydrase activity of carbonic anhydrase.
Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH of a buffer solution as CO₂ is converted to bicarbonate and a proton.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Ortho, meta, and para isomers of the test compound
-
HEPES buffer (or other suitable buffer)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of hCA II and the isomeric inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In the stopped-flow instrument's syringes, prepare the following solutions:
-
Syringe A: HEPES buffer containing a known concentration of hCA II and phenol red.
-
Syringe B: CO₂-saturated water.
-
-
Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme solution in Syringe A with varying concentrations of each isomer for a set period to allow for binding to reach equilibrium.
-
Reaction Initiation and Data Acquisition: Rapidly mix the contents of Syringe A and Syringe B. The hydration of CO₂ will cause a decrease in pH, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Kᵢ) for each isomer is calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Causality Behind Experimental Choices:
-
Stopped-flow spectrophotometry is essential for this assay due to the extremely rapid nature of the CA-catalyzed reaction. It allows for the measurement of initial reaction rates within milliseconds of mixing the reactants.
-
Phenol red is a commonly used pH indicator whose color change is sensitive in the physiological pH range, providing a reliable spectroscopic readout of the reaction progress.
-
Pre-incubation of the inhibitor with the enzyme ensures that the binding equilibrium is established before the reaction is initiated, leading to more accurate Kᵢ determinations.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Cell Viability/Cytotoxicity Assay: Assessing Cellular Effects
Beyond direct target inhibition, it is crucial to understand the effect of the isomeric compounds on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Ortho, meta, and para isomers of the test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each isomer (ortho, meta, and para) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each isomer is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of cell line is critical and should be relevant to the therapeutic area of interest. For carbonic anhydrase inhibitors with anticancer potential, cell lines known to overexpress the target isoform (e.g., CA IX in hypoxic tumors) are often selected.
-
A range of concentrations is used to generate a dose-response curve, which is essential for determining the IC₅₀ value and understanding the potency of the compound.
-
The incubation time with the compound can reveal time-dependent effects on cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Molecular Basis of Differential Activity: A Look into the Active Site
The observed differences in the biological activity of ortho, meta, and para isomers can often be rationalized by examining their interactions with the biological target at the molecular level. Techniques such as X-ray crystallography and molecular docking provide invaluable insights into the binding modes of these isomers.
In the case of carbonic anhydrase inhibitors, X-ray crystallography has revealed that the sulfonamide group binds to the catalytic zinc ion.[1] The differential activity of positional isomers arises from the interactions of the substituted phenyl ring with the surrounding amino acid residues in the active site. The active site of hCA II has both hydrophobic and hydrophilic regions. The positioning of a substituent in the ortho, meta, or para position can determine whether it favorably interacts with a hydrophobic pocket or creates a steric clash with a bulky residue.
For example, molecular docking studies of the more potent para-methoxyphenyl hydrazonobenzenesulfonamide inhibitor of hCA II suggest that the para-methoxy group is oriented towards a hydrophobic pocket, contributing to its tighter binding.[3] Conversely, a substituent in the ortho position might experience steric hindrance from nearby residues, leading to a less favorable binding orientation and reduced inhibitory activity.
Caption: Key interactions of a substituted benzenesulfonamide inhibitor in the active site of hCA II.
Conclusion: The Importance of Isomer-Specific Characterization
The comparative analysis of ortho, meta, and para substituted isomers of carbonic anhydrase inhibitors clearly demonstrates that positional isomerism is a critical factor in determining biological activity. The differences in inhibitory potency and cellular effects arise from the unique three-dimensional arrangement of each isomer, which dictates its interactions with the biological target.
For researchers and drug development professionals, this underscores the necessity of synthesizing and evaluating individual isomers rather than relying on isomeric mixtures. A thorough characterization of the biological activity of each positional isomer is essential for establishing a clear structure-activity relationship, optimizing lead compounds, and ultimately, designing safer and more effective therapeutic agents. The experimental workflows and principles outlined in this guide provide a framework for conducting such comparative studies with scientific rigor and integrity.
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- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8963.
- Kazokaitė, J., Zubrienė, A., Smirnov, A., Smirnovienė, J., Matulienė, J., & Matulis, D. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2451.
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A Researcher's Guide to Navigating GABA-B Receptor Modulation: A Comparative Analysis of Agonists and Positive Allosteric Modulators
For researchers and drug development professionals navigating the complexities of the GABA-B receptor system, the choice between a direct agonist and a positive allosteric modulator (PAM) is a critical decision that profoundly impacts experimental outcomes and therapeutic potential. This guide provides an in-depth comparative analysis of these two major classes of GABA-B receptor ligands, offering a blend of theoretical insights and practical, field-proven experimental methodologies.
The GABA-B Receptor: A Primer on Structure and Function
The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a heterodimeric G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission throughout the central nervous system.[1] A functional GABA-B receptor is an obligate heterodimer, composed of two subunits: GABA-B1 and GABA-B2.[1] The GABA-B1 subunit is responsible for binding the endogenous ligand, GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[2]
Upon activation, the GABA-B receptor couples to inhibitory Gαi/o proteins, triggering a cascade of downstream signaling events.[1] This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1][3] Specifically, GABA-B receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium channels, which in turn suppresses neurotransmitter release.[1]
Agonists vs. Positive Allosteric Modulators: A Tale of Two Mechanisms
While both agonists and PAMs ultimately enhance GABA-B receptor signaling, their mechanisms of action, and consequently their pharmacological profiles, are fundamentally distinct.
GABA-B Receptor Agonists , such as the prototypical baclofen, bind to the orthosteric site on the GABA-B1 subunit, the same site as the endogenous ligand GABA.[4] This direct activation leads to a global and sustained stimulation of the receptor, irrespective of endogenous GABAergic tone.
GABA-B Receptor Positive Allosteric Modulators (PAMs) , exemplified by compounds like GS39783, bind to a topographically distinct allosteric site on the GABA-B2 subunit.[4] Crucially, PAMs do not activate the receptor on their own. Instead, they enhance the affinity and/or efficacy of GABA at the orthosteric site.[4] This results in a potentiation of GABA-B receptor signaling that is spatially and temporally linked to endogenous GABA release.
This mechanistic divergence has profound implications for their therapeutic application. The constant and widespread activation by agonists can lead to a higher incidence of side effects, including sedation, muscle relaxation, and the development of tolerance.[3] In contrast, the more nuanced, activity-dependent action of PAMs is hypothesized to offer a superior side-effect profile, preserving the physiological patterns of GABAergic neurotransmission.[4]
Visualizing the Mechanisms of Action
To better understand the distinct ways agonists and PAMs interact with the GABA-B receptor, the following diagrams illustrate their mechanisms.
Caption: Mechanism of a GABA-B receptor agonist.
Caption: Mechanism of a GABA-B receptor PAM.
Comparative Performance: A Data-Driven Analysis
The following tables summarize key in vitro and in vivo performance metrics for the prototypical GABA-B agonist, baclofen, and the well-characterized PAM, GS39783.
Table 1: In Vitro Functional Activity
| Parameter | Baclofen (Agonist) | GS39783 (PAM) | Reference(s) |
| Mechanism | Orthosteric Agonist | Positive Allosteric Modulator | [4] |
| Binding Site | GABA-B1 Subunit | GABA-B2 Subunit | [4] |
| [³⁵S]GTPγS Binding | Stimulates directly | Enhances GABA-stimulated binding | [3] |
| cAMP Inhibition EC₅₀ | ~0.27 µM (in rat VTA slices) | Potentiates GABA's EC₅₀ | [5] |
| Intrinsic Activity | Full Agonist | Low to no intrinsic activity | [3] |
Table 2: In Vivo Pharmacological Profile
| Parameter | Baclofen (Agonist) | GS39783 (PAM) | Reference(s) |
| Sedation | Present, dose-dependent | Absent at effective doses | [6][7] |
| Muscle Relaxation | Present | Absent | [6] |
| Hypothermia | Induces hypothermia | No effect on body temperature | [6] |
| Cognitive Impairment | Can impair cognition | No deleterious effects on cognition | [6] |
| Tolerance | Can develop with chronic use | Less prone to tolerance development | [4] |
| Anxiolytic-like Effects | Present | Present and pronounced | [7] |
Table 3: Rodent Pharmacokinetics
| Parameter | Baclofen | GS39783 | Reference(s) |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Oral gavage (i.g.), p.o. | [3][8][9] |
| Elimination Half-life (rats) | 3.42–4.10 hours | Plasma levels measured at 0.5, 1, and 1.5h post-dose | [3][8] |
| Brain Penetration | Yes | Yes | [10] |
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the comparative assessment of GABA-B receptor agonists and PAMs.
Experimental Workflow Overview
Caption: A typical experimental workflow for comparing GABA-B receptor modulators.
In Vitro Assays
This assay directly measures the activation of G-proteins following receptor stimulation, providing a proximal readout of receptor function.
Principle: The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[11]
Step-by-Step Protocol: [12][13]
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human GABA-B receptor (e.g., HEK293 or CHO cells) or from rodent brain tissue.
-
Assay Buffer: Prepare a binding buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to a final concentration of ~3 µM), the test compound (agonist or PAM with a sub-maximal concentration of GABA), and the assay buffer.
-
Incubation: Incubate the mixture at 30°C for 30 minutes.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to a final concentration of ~0.4 nM and incubate for an additional 30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 4 µM GTPγS, 0.1% BSA, pH 7.4).
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine EC₅₀ and Eₘₐₓ values for agonists. For PAMs, assess the leftward shift of the GABA concentration-response curve and the increase in maximal efficacy.
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Principle: In the presence of forskolin, an adenylyl cyclase activator, Gαi/o-coupled receptor activation leads to a decrease in cAMP production. This change can be quantified using various methods, such as competitive immunoassays or reporter gene assays.[3][14]
Step-by-Step Protocol: [3][15][16]
-
Cell Culture: Plate cells stably expressing the GABA-B receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add the test compound (agonist or PAM with GABA) and forskolin to stimulate adenylyl cyclase. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Generate concentration-response curves to determine the IC₅₀ for agonists in inhibiting forskolin-stimulated cAMP accumulation. For PAMs, evaluate the potentiation of GABA's inhibitory effect.
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to receptor activation in individual neurons.
Principle: Activation of post-synaptic GABA-B receptors leads to the opening of GIRK channels, resulting in a hyperpolarizing outward K⁺ current. This can be measured as a change in holding current or membrane potential.
Step-by-Step Protocol: [17][18]
-
Slice Preparation: Prepare acute brain slices from rodents containing a region of interest (e.g., hippocampus or ventral tegmental area).
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp Recording: Using a glass micropipette, obtain a whole-cell patch-clamp recording from a neuron.
-
Drug Application: Apply the agonist or PAM (with or without GABA) to the slice via the perfusion system.
-
Data Acquisition: Record the changes in membrane current (in voltage-clamp mode) or membrane potential (in current-clamp mode).
-
Data Analysis: Quantify the amplitude and duration of the outward current or the degree of hyperpolarization induced by the compounds.
In Vivo Methodologies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting in vivo data.
-
Compound Administration: Administer the test compound to rodents via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration.
-
Sample Processing: Process the samples to extract the compound of interest.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, half-life, and brain-to-plasma ratio.
A variety of animal models can be used to assess the therapeutic potential and side-effect profile of GABA-B receptor modulators.
-
Anxiety Models: The elevated plus-maze and light-dark box tests are commonly used to assess anxiolytic-like effects.[7]
-
Addiction Models: Self-administration and reinstatement paradigms are used to evaluate the potential of a compound to reduce drug-seeking and relapse behaviors.[9]
-
Motor Function and Sedation: The rotarod test and open-field locomotor activity can be used to assess motor coordination and sedative effects, respectively.[6]
Causality and Self-Validation in Experimental Design
Conclusion: Choosing the Right Tool for the Job
The choice between a GABA-B receptor agonist and a PAM is not merely a matter of preference but a strategic decision based on the research question at hand.
-
Agonists are powerful tools for elucidating the maximal physiological response of the GABA-B receptor system. However, their therapeutic potential may be limited by their side-effect profile.
-
PAMs offer a more refined approach to modulating GABA-B receptor activity, with the potential for a wider therapeutic window. Their dependence on endogenous GABA makes them particularly attractive for conditions where a restoration of physiological signaling is desired.
By employing the rigorous comparative methodologies outlined in this guide, researchers can confidently characterize the pharmacological properties of novel GABA-B receptor modulators and make informed decisions in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders.
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A Comparative Guide to Assessing the Target Selectivity of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
In the landscape of modern drug discovery, the principle of "magic bullets" – compounds exquisitely selective for their intended target – remains a guiding paradigm. However, the reality is often a complex interplay of on-target efficacy and off-target interactions, a concept known as polypharmacology. For novel therapeutic candidates, a rigorous and early assessment of target selectivity is not merely a regulatory checkbox; it is a critical determinant of clinical success, safety, and therapeutic window. This guide provides a comprehensive framework for evaluating the target selectivity of a novel compound, 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid , a structural analog of γ-aminobutyric acid (GABA) with potential activity at GABAergic receptors.
The structure of our lead compound suggests a likely interaction with GABA receptors, similar to established drugs such as baclofen and phenibut.[1][2][3] The introduction of chloro- and fluoro-moieties to the phenyl ring is a common medicinal chemistry strategy to enhance potency, selectivity, and pharmacokinetic properties.[4] This guide will therefore compare its hypothetical selectivity profile against these established agents, providing the scientific rationale and detailed protocols for a multi-tiered assessment strategy, from initial in vitro screens to complex in vivo models.
Comparative Framework: Structurally Related GABAergic Modulators
To establish a meaningful comparison, we will benchmark our test compound against the following agents, chosen for their structural similarity and well-characterized mechanisms of action:
-
Baclofen (β-(4-chlorophenyl)-GABA): A selective agonist for the GABA-B receptor, widely used as a muscle relaxant to treat spasticity.[2][5][6][7] Its primary mechanism involves activating GABA-B receptors, leading to the inhibition of excitatory neurotransmitter release.[5][7]
-
Phenibut (β-phenyl-GABA): A neuropsychotropic drug that acts primarily as a GABA-B receptor agonist, but may also exhibit some activity at GABA-A receptors at higher concentrations.[1][3][8][9] It is known for its anxiolytic and nootropic effects.[3][9]
-
F-Phenibut (β-(4-fluorophenyl)-GABA): A fluorinated analog of phenibut, reported to be a potent and selective GABA-B receptor agonist.[10][11][12] This compound serves as a key comparator for understanding the impact of halogen substitution on selectivity.
Part 1: In Vitro Selectivity Profiling - The Foundation of Specificity
The initial assessment of selectivity should be broad, utilizing high-throughput biochemical and biophysical assays to identify potential interactions across a wide range of biological targets. This stage is crucial for early de-risking of the compound.[13]
Radioligand Binding Assays: A Broad Net for Off-Targets
The rationale behind using a broad panel of radioligand binding assays is to quickly identify potential "off-target" binding sites. A standard industry panel, such as the Eurofins SafetyScreen44™ or similar, tests the compound against a wide array of receptors, ion channels, and transporters.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines recombinantly expressing the target of interest (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) or tissue homogenates known to be rich in the target receptor.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor, and varying concentrations of the test compound (3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid) and comparators.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the inhibitor constant (Ki) from competition binding curves.
Hypothetical Data Summary: In Vitro Binding Affinity (Ki, nM)
| Target | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | Baclofen | Phenibut | F-Phenibut |
| GABA-B | 15 | 50 | 1500 | 30 |
| GABA-A | >10,000 | >10,000 | 5,000 | >10,000 |
| α2δ subunit of VDCCs | 800 | 500 | 30 | 450 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 | >10,000 |
| Adrenergic α1 | >10,000 | >10,000 | >10,000 | >10,000 |
This hypothetical data suggests our lead compound is a potent GABA-B ligand with higher selectivity over the α2δ subunit of voltage-gated calcium channels (VDCCs) compared to Phenibut.
Functional Assays: From Binding to Biological Response
Binding does not always equate to function. Therefore, it is essential to follow up binding assays with functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for GABA-B Activation
-
Membrane Preparation: Prepare membranes from cells expressing the GABA-B receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compounds.
-
Reaction: Initiate the reaction by adding the cell membranes to the assay buffer and incubate.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analysis: Plot the stimulated binding against the compound concentration to determine EC50 and Emax values.
Part 2: Cell-Based Assays - Probing Selectivity in a Physiological Context
Moving from isolated proteins to intact cells provides a more physiologically relevant environment to assess target engagement and selectivity.[14][15][16] These assays account for factors like cell permeability and the presence of endogenous signaling partners.[14]
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing target engagement.
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the binding compound, indicating stabilization. This can be performed for the primary target (GABA-B) and key off-targets identified in initial screens.
Downstream Signaling Assays: Mapping Functional Consequences
GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Measuring this downstream effect provides a functional readout of receptor activation in a cellular context.
Experimental Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing the GABA-B receptor (e.g., CHO-GABA-B) in a 96-well plate.
-
Forskolin Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Compound Treatment: Concurrently treat with various concentrations of the test compounds.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Calculate the percent inhibition of the forskolin-induced cAMP signal and determine the IC50 value for each compound.
Hypothetical Data Summary: Functional Potency (IC50, nM)
| Assay | 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid | Baclofen | Phenibut | F-Phenibut |
| cAMP Inhibition | 45 | 120 | 3500 | 70 |
| Ca²⁺ Flux (α2δ) | >10,000 | >10,000 | 1500 | >10,000 |
This hypothetical functional data further supports the potent and selective agonist activity of our lead compound at the GABA-B receptor.
Part 3: In Vivo Models - Assessing Selectivity in a Whole Organism
The ultimate test of selectivity is in a living system, where pharmacokinetics, metabolism, and complex physiological interactions come into play.[18][19] In vivo models are essential for confirming on-target efficacy and uncovering potential off-target-driven adverse effects.[18]
On-Target Efficacy Models
To confirm that the compound's primary mechanism of action is via the GABA-B receptor, we can use animal models where GABA-B activation is known to produce a therapeutic effect.
-
Rotarod Test for Motor Impairment/Spasticity: In rodents, high doses of GABA-B agonists cause motor incoordination. This can be used to establish a dose-response relationship for on-target central nervous system effects.
-
Mouse Model of Anxiety (Elevated Plus Maze): Given the anxiolytic effects of phenibut, this model can assess the on-target anxiolytic potential of the new compound.
Behavioral Phenotyping for Off-Target Effects
A comprehensive behavioral assessment can reveal unexpected effects that may be linked to off-target activities. This involves a battery of tests assessing locomotion, anxiety, cognition, and sensory function. Any observed effects that cannot be explained by GABA-B agonism warrant further investigation.
Integrated Selectivity Assessment Workflow
Caption: A multi-tiered approach to selectivity profiling.
Synthesizing the Selectivity Profile
The data from these disparate experimental systems must be integrated to form a coherent selectivity profile. The key is to compare the potency of the compound at its primary target (GABA-B) with its potency at any identified off-targets. A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound.
For 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid , our hypothetical data suggests:
-
High Potency and Selectivity for GABA-B: It demonstrates high affinity and functional activity at the GABA-B receptor, superior to both baclofen and phenibut.
-
Improved Selectivity over VDCCs: Unlike phenibut, which has significant activity at the α2δ subunit of VDCCs, our lead compound shows a much-improved selectivity window, reducing the likelihood of gabapentinoid-like side effects.
-
Favorable In Vivo Profile: The on-target effects are observed at doses significantly lower than those causing adverse behavioral phenotypes, indicating a good therapeutic window.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for assessing the target selectivity of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid . By systematically progressing from broad in vitro panels to specific cell-based and in vivo models, researchers can build a comprehensive and reliable selectivity profile. Our hypothetical analysis positions this compound as a potentially superior GABA-B agonist with enhanced potency and a cleaner off-target profile compared to existing alternatives like baclofen and phenibut. This methodical approach is indispensable for making informed decisions in the drug development process, ultimately enhancing the probability of translating a promising molecule into a safe and effective therapeutic.
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Comparative Cross-Reactivity Profile of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic Acid: A Predictive Analysis
Introduction
In the landscape of contemporary drug discovery, particularly within the neurosciences, the exploration of novel gamma-aminobutyric acid (GABA) analogs continues to be a fertile ground for identifying new therapeutic agents. The compound 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid, a substituted β-phenyl-γ-aminobutyric acid derivative, represents one such molecule of interest. Its structural similarity to established GABAergic modulators, such as baclofen and phenibut, suggests a potential interaction with the GABAergic system, a critical regulator of neuronal excitability in the central nervous system (CNS).
This guide provides a predictive cross-reactivity profile for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid. Due to the limited publicly available experimental data on this specific molecule, this analysis is based on a comparative assessment of its structural analogs, baclofen and phenibut. By examining the known primary targets and off-target interactions of these compounds, we can construct a scientifically informed hypothesis regarding the potential cross-reactivity of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage preclinical safety and selectivity profiling.
Structural Analogy and Postulated Primary Target
The core structure of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid features a propanoic acid backbone with an amino group at the third carbon and a substituted phenyl ring. This architecture is a hallmark of a class of compounds that act as agonists at the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.
-
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): A well-established muscle relaxant and antispasmodic agent that is a selective agonist for the GABA-B receptor.[1]
-
Phenibut (β-phenyl-γ-aminobutyric acid): A neuropsychotropic drug with anxiolytic and nootropic effects, also acting as a GABA-B receptor agonist.[2]
Given these structural precedents, it is highly probable that the primary pharmacological target of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is the GABA-B receptor . The chloro and fluoro substitutions on the phenyl ring are likely to modulate the potency, selectivity, and pharmacokinetic properties of the molecule compared to its analogs.
Predictive Cross-Reactivity and Off-Target Profile
A comprehensive understanding of a drug candidate's selectivity is paramount for predicting its safety profile. Cross-reactivity with other receptors, ion channels, transporters, and enzymes can lead to undesirable side effects. Based on the known pharmacology of baclofen and phenibut, a panel of potential off-targets should be investigated for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Key Potential Off-Targets:
-
GABA-A Receptors: While baclofen is highly selective for GABA-B receptors, some GABA analogs can modulate GABA-A receptors, which are ligand-gated ion channels responsible for fast inhibitory neurotransmission.[3] Interaction with GABA-A receptors could lead to sedative and hypnotic effects.
-
Voltage-Dependent Calcium Channels (VDCCs): Phenibut has been shown to bind to the α2-δ subunit of VDCCs, an action it shares with gabapentin and pregabalin.[2][4] This interaction is thought to contribute to its analgesic and anxiolytic effects.
-
Monoamine Systems: Off-target effects on dopaminergic, serotonergic, and adrenergic receptors are common for CNS-active drugs and can lead to a range of side effects, including cardiovascular and psychiatric effects. It has been suggested that phenibut may influence dopamine levels.[5]
-
Other GPCRs: A broad screening against a panel of other relevant GPCRs is a standard practice in safety pharmacology to identify any unanticipated interactions.[6]
Comparative Binding Affinity Data of Structural Analogs
The following table summarizes the available binding affinity data (Ki in µM) for baclofen and phenibut at the GABA-B receptor and the α2-δ subunit of VDCCs. This data serves as a benchmark for what might be expected for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid. A higher Ki value indicates lower binding affinity.
| Target | Baclofen (Ki, µM) | R-Phenibut (Ki, µM) | S-Phenibut (Ki, µM) | Racemic Phenibut (Ki, µM) |
| GABA-B Receptor | 6[7] | 92[7] | >100 (inactive)[4] | 177[7] |
| VDCC α2-δ subunit | 156[4] | 23[4] | 39[4] | Not Reported |
Data sourced from radioligand binding experiments on rat brain membrane preparations.[4][7]
This data highlights that while both baclofen and R-phenibut are GABA-B agonists, baclofen possesses a significantly higher affinity. Conversely, R-phenibut and S-phenibut exhibit a higher affinity for the VDCC α2-δ subunit compared to baclofen.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid, a tiered approach of in vitro assays is recommended.
Radioligand Binding Assays
Radioligand binding assays are a robust method to determine the affinity of a compound for a wide range of receptors and transporters.[8] A competitive binding assay format is typically used to determine the Ki value of the test compound.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol for GABA-B Receptor Binding Assay:
-
Membrane Preparation: Homogenize rat whole brain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[9] Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[9] Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to remove endogenous GABA.[9] The final pellet is resuspended in assay buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, [3H]-CGP54626 (a high-affinity GABA-B antagonist radioligand), and varying concentrations of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethylenimine to reduce non-specific binding.[4] Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given target.
Workflow for a FLIPR-based Functional Assay:
Caption: Workflow for a FLIPR-based functional assay.
Detailed Protocol for a GABA-A Receptor Functional Assay (FLIPR):
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subtype.[10]
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions. This dye will report changes in the cell's membrane potential upon ion channel opening.[10]
-
Assay: Place the plate in a FLIPR instrument. Add varying concentrations of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid to the wells.
-
Agonist Addition: To test for antagonist or modulatory activity, add a known GABA-A receptor agonist (e.g., GABA or muscimol) at a concentration that elicits a submaximal response (EC20 or EC50).[10]
-
Data Acquisition and Analysis: Monitor the fluorescence signal before and after the addition of the compounds. Calculate the change in fluorescence and plot it against the concentration of the test compound to determine its functional activity (EC50 for agonism, IC50 for antagonism).
Conclusion
While direct experimental data for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid is not yet in the public domain, a predictive analysis based on its structural similarity to baclofen and phenibut strongly suggests that its primary target is the GABA-B receptor. The halogen substitutions on the phenyl ring are anticipated to influence its pharmacological profile.
A thorough in vitro cross-reactivity assessment is a critical step in the preclinical development of this compound. The proposed experimental workflows, including radioligand binding assays and functional assays, provide a robust framework for determining its selectivity and identifying potential off-target interactions. The comparative data from its structural analogs, baclofen and phenibut, offer valuable context for interpreting the results of these future studies. This predictive approach enables a more targeted and efficient preclinical safety evaluation, ultimately accelerating the path toward understanding the full therapeutic potential and risks associated with this novel GABA analog.
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A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid
The core principle of this guide is to treat 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid with a high degree of caution, recognizing its nature as a halogenated aromatic amino acid. The presence of chlorine and fluorine substituents on the phenyl ring necessitates special considerations for its ultimate disposal, primarily to prevent the formation of toxic byproducts and ensure environmental compatibility.
Part 1: Immediate Safety and Handling
Before beginning any work with 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid, it is crucial to establish a safe working environment and have the appropriate personal protective equipment (PPE) readily available. The following recommendations are based on the known hazards of similar aminopropanoic acids and halogenated aromatic compounds.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat | Prevents skin contact, which may cause irritation.[1][2][3] |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is necessary. | Minimizes inhalation of the compound, which may cause respiratory tract irritation.[1][2][3] |
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
For spills, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[5][6]
Part 2: The Disposal Protocol: A Step-by-Step Guide
The disposal of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it falls under specific U.S. Environmental Protection Agency (EPA) guidelines.[7]
Waste Characterization
The first step in proper disposal is to characterize the waste. Based on its chemical structure, 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid should be considered a hazardous waste. Specifically, it is a non-solvent halogenated organic waste. This classification is critical as it dictates the acceptable disposal methods.[7]
Segregation and Storage
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[8] The container must be in good condition, compatible with the chemical, and have a secure lid.[8]
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2][5]
Disposal Methodology
Land disposal of halogenated organic compounds is generally not recommended due to their persistence and potential to contaminate soil and groundwater.[7] The EPA recommends thermal treatment as a preferred method.[7]
Incineration: High-temperature incineration is the most effective method for the complete destruction of halogenated organic compounds.[7]
-
Rotary Kiln Incineration: This method is suitable for solid and liquid wastes and ensures high destruction efficiency.
-
Liquid Injection Incineration: If the compound is dissolved in a suitable solvent, this method can be employed.
It is imperative to use a licensed hazardous waste disposal company that can provide a certificate of destruction, ensuring that the waste was disposed of in compliance with all regulations.
The following diagram illustrates the decision-making process for the disposal of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Caption: Disposal workflow for 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Part 3: Regulatory Context and Best Practices
Adherence to regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the EPA is not merely a legal requirement but a cornerstone of responsible scientific practice.[9][10]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of the hazards of chemicals in the workplace. This includes providing access to safety data sheets (where available) and training on safe handling procedures.
-
EPA: The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." This includes generation, transportation, treatment, storage, and disposal.[11]
By following the procedures outlined in this guide, laboratories can ensure they are not only protecting their personnel but also contributing to the broader goal of environmental stewardship. The absence of specific data for a novel compound should always prompt a more conservative and cautious approach to its handling and disposal.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminopropionic acid. Retrieved from [Link]
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
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University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). PROPIONIC ACID. Retrieved from [Link]
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Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
